3-(Methylthio)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66274. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLDNLIJVSRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061964 | |
| Record name | m-(Methylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783-81-9 | |
| Record name | 3-(Methylthio)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-(Methylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(Methylthio)aniline from 3-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(methylthio)aniline from 3-aminothiophenol, a critical transformation for the production of various pharmaceutical intermediates and research chemicals. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the development of a range of compounds, including phenyl azobenzene sulfonamide derivatives with potential therapeutic applications. The selective S-methylation of 3-aminothiophenol is the most direct route to this compound. This process involves the nucleophilic attack of the thiolate anion of 3-aminothiophenol on a methylating agent. The selectivity of the reaction for the sulfur atom over the nitrogen atom is a key consideration, driven by the higher nucleophilicity of the thiolate.
Reaction Mechanism and Key Considerations
The synthesis of this compound from 3-aminothiophenol proceeds via a nucleophilic substitution reaction (SN2). The core of this transformation is the selective methylation of the thiol group.
Key Steps:
-
Deprotonation: A base is used to deprotonate the thiol group (-SH) of 3-aminothiophenol, forming a more nucleophilic thiolate anion (-S⁻). The choice of base is critical to ensure selective deprotonation of the thiol over the aniline's amino group.
-
Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.
-
Product Formation: This results in the formation of a new carbon-sulfur bond, yielding this compound and a salt byproduct.
Common methylating agents for this transformation include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of solvent is also important, with polar aprotic or protic solvents being suitable for this type of reaction.
Experimental Protocols
The following section provides detailed experimental methodologies for the synthesis of this compound.
Synthesis using Methyl Iodide
This protocol is adapted from general procedures for the S-methylation of thiophenols.
Materials:
-
3-Aminothiophenol
-
Methyl Iodide (CH₃I)
-
Sodium Hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminothiophenol (1.0 eq) in methanol.
-
To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture in an ice bath.
-
Add methyl iodide (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation to obtain the pure compound.
Synthesis using Dimethyl Sulfate
This protocol offers an alternative methylating agent to methyl iodide.
Materials:
-
3-Aminothiophenol
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (or other suitable polar aprotic solvent)
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in acetone in a round-bottom flask, add 3-aminothiophenol (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.1 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to a gentle reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound from 3-aminothiophenol. Yields are representative and may vary based on reaction scale and optimization.
| Parameter | Methyl Iodide Method | Dimethyl Sulfate Method |
| Reactant Ratio (3-Aminothiophenol:Methylating Agent:Base) | 1 : 1.1 : 1.1 | 1 : 1.1 : 1.5 |
| Solvent | Methanol/Water | Acetone |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (Post-distillation) | >97% | >97% |
| Boiling Point | 163-165 °C at 16 mmHg[1] | 163-165 °C at 16 mmHg[1] |
| Density | 1.13 g/mL at 25 °C[1] | 1.13 g/mL at 25 °C[1] |
Visualizations
Signaling Pathway/Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Safety Considerations
-
3-Aminothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Methyl Iodide: This is a toxic and volatile substance. It is a suspected carcinogen. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl Sulfate: This is an extremely toxic, corrosive, and carcinogenic substance. It is readily absorbed through the skin. Extreme caution must be exercised when handling this reagent, and appropriate specialized PPE is required.
-
Bases: Sodium hydroxide and potassium carbonate are corrosive. Avoid contact with skin and eyes.
Conclusion
The synthesis of this compound from 3-aminothiophenol is a robust and high-yielding reaction that is fundamental for the preparation of various downstream products in the pharmaceutical and chemical industries. The choice of methylating agent and reaction conditions can be tailored to specific laboratory capabilities and safety protocols. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)aniline, also known as 3-aminothioanisole, is an aromatic organic compound with the chemical formula CH₃SC₆H₄NH₂. It is a substituted aniline that features a methylthio group at the meta position relative to the amino group. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its utility is underscored by its application in the synthesis of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors and subsequent anti-inflammatory properties.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring safety, optimizing reaction conditions, and predicting its behavior in various chemical and biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its purification.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NS | [2] |
| Molecular Weight | 139.22 g/mol | [2] |
| Appearance | Colorless to light yellow or dark brown liquid | |
| Odor | Unpleasant | |
| Boiling Point | 163-165 °C at 16 mmHg | [3] |
| Density | 1.13 g/mL at 25 °C | [3] |
| Refractive Index (n₂₀/D) | 1.637 | [3] |
| pKa | 3.96 ± 0.10 (Predicted) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like alcohol, benzene, chloroform, and acetone. |
Experimental Protocols
While specific experimental data for the determination of every property of this compound is not publicly available, the following are detailed standard methodologies for measuring the key physicochemical parameters of similar liquid organic compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[4]
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample level but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated.[4]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
Determination of Density
The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.[5][6]
Apparatus:
-
Pycnometer (of a known volume)
-
Analytical balance
-
Thermostatic water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
The pycnometer is removed, wiped dry, and weighed again to determine the mass of the water. The known density of water at this temperature allows for the precise calculation of the pycnometer's volume.
-
The process is repeated with this compound. The pycnometer is filled with the sample, brought to the same temperature, and weighed.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.[7]
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Soft tissue paper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent and dried.
-
A few drops of this compound are placed on the surface of the measuring prism.[7]
-
The prisms are closed and the instrument's light source is switched on.
-
The handwheel is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Determination of pKa
The pKa value indicates the strength of an acid in solution. For an amine like this compound, the pKa refers to the acidity of its conjugate acid (the anilinium ion). Potentiometric titration is a highly accurate method for pKa determination.[8][9]
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stirring plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[9]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored and recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and purification systems.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A known volume of a specific solvent (e.g., 1 mL of water, ethanol, hexane, etc.) is added to each test tube.[10]
-
The test tubes are vigorously agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The mixtures are then visually inspected for any undissolved solute. If the compound has completely dissolved, it is considered soluble under those conditions. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Metabolic and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the metabolic or signaling pathways of this compound. Its primary documented role is as a synthetic intermediate.[1] Further research would be required to elucidate its metabolic fate and any potential interactions with biological signaling cascades.
Mandatory Visualizations
Experimental Workflow: Purification of this compound by Vacuum Distillation
Aniline and its derivatives are often purified by distillation to remove non-volatile impurities.[11][12] For compounds with high boiling points at atmospheric pressure, vacuum distillation is employed to lower the boiling point and prevent decomposition.[11]
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Conclusion
This technical guide has provided a detailed summary of the essential physicochemical properties of this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundation for the accurate in-house determination of these critical parameters. The lack of information on its metabolic and signaling pathways highlights an area for future investigation. The provided workflow for purification by vacuum distillation serves as a practical guide for obtaining high-purity material essential for reproducible and reliable research outcomes. A comprehensive understanding of these fundamental properties is crucial for the safe handling, effective application, and innovative development of new chemical entities based on the this compound scaffold.
References
- 1. Buy this compound | 1783-81-9 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 1783-81-9 [sigmaaldrich.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. batman.edu.tr [batman.edu.tr]
- 6. calnesis.com [calnesis.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. chem.ws [chem.ws]
- 11. texiumchem.com [texiumchem.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 3-(Methylthio)aniline (CAS: 1783-81-9) for Researchers and Drug Development Professionals
Introduction
3-(Methylthio)aniline, also known as 3-aminothioanisole, is an aromatic organosulfur compound with the chemical formula C₇H₉NS. This versatile intermediate is of significant interest to researchers and scientists, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining an aniline moiety with a methylthio group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
This compound is a clear, dark brown liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1783-81-9 | [2][3] |
| Molecular Formula | C₇H₉NS | [2][3] |
| Molecular Weight | 139.22 g/mol | [2][3] |
| Boiling Point | 163-165 °C at 16 mmHg | [3] |
| Density | 1.13 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.637 | [3] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Appearance | Clear dark brown liquid | [1] |
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.
Table 2: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) |
| 139 | Molecular Ion (M+) |
| 80 | 30.2 |
| 65 | 10.7 |
| 39 | 8.1 |
| 63 | 4.9 |
| 45 | 4.9 |
| 53 | 4.7 |
| 79 | 3.7 |
| 92 | 3.3 |
| 28 | 3.1 |
| 52 | 3.1 |
| 77 | 3.1 |
| Note: A comprehensive list of fragments is available in the cited literature.[5] |
Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are available from various sources, confirming the structure of the molecule.[6][7]
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[8]
Table 3: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Applications in Drug Discovery and Development
This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A significant area of its application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[9]
The structural motif of this compound can be incorporated into more complex molecules to modulate their biological activity. For instance, it has been used in the synthesis of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential anti-inflammatory properties.[9]
Experimental Protocols
Synthesis of 3-(methylthio)-N-phenylaniline
This procedure outlines a nickel-catalyzed cross-coupling reaction.
-
Materials: 3-Methylthioaniline, bromobenzene, N,N-dimethylformamide (DMF), NiBr₂·3H₂O, photocatalyst (e.g., 1a as specified in the source), ethylene glycol dimethyl ether, N,N-dimethylcyclohexylamine.
-
Procedure:
-
To a 250 mL reaction flask containing 100 mL of N,N-dimethylformamide under a nitrogen atmosphere, add 3-Methylthioaniline (11.62 g, 83.5 mmol) and bromobenzene (8.74 g, 55.7 mmol).
-
Add NiBr₂·3H₂O (0.30 g, 1.114 mmol) and the photocatalyst (10.50 mg, 0.011 mmol) to the flask.
-
Add ethylene glycol dimethyl ether (0.10 g, 1.114 mmol) and N,N-dimethylcyclohexylamine (12.76 g, 100.26 mmol).
-
The reaction mixture is then processed as per the specific requirements of the photocatalytic cycle (e.g., irradiation with a specific wavelength of light) and purified using standard techniques such as column chromatography to isolate the desired product, 3-(methylthio)-N-phenylaniline.
-
Disclaimer: This is a generalized protocol based on a published synthesis of a related compound and should be adapted and optimized by qualified personnel in a laboratory setting.[3]
Visualizations
To aid in the understanding of the synthetic and mechanistic aspects related to the use of this compound, the following diagrams are provided.
References
- 1. hmdb.ca [hmdb.ca]
- 2. scbt.com [scbt.com]
- 3. 3-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound(1783-81-9) MS [m.chemicalbook.com]
- 6. This compound(1783-81-9) 13C NMR [m.chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 1783-81-9|this compound|BLD Pharm [bldpharm.com]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
spectral data of 3-(Methylthio)aniline (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Methylthio)aniline, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectral data for this compound (CAS No: 1783-81-9, Molecular Formula: C₇H₉NS, Molecular Weight: 139.22 g/mol ) are summarized below. These data are crucial for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | t | 1H | H-5 |
| ~6.70 | m | 2H | H-4, H-6 |
| ~6.60 | m | 1H | H-2 |
| ~3.70 (broad s) | s | 2H | -NH₂ |
| 2.45 | s | 3H | -SCH₃ |
Solvent: CDCl₃. Instrument Frequency: 400 MHz.
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| ~147.0 | C-3 |
| ~146.5 | C-1 |
| ~129.5 | C-5 |
| ~118.0 | C-6 |
| ~113.5 | C-4 |
| ~112.0 | C-2 |
| ~15.5 | -SCH₃ |
Solvent: CDCl₃. Instrument Frequency: 100 MHz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2920 - 2850 | Weak | Aliphatic C-H stretch (-SCH₃) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1315 - 1250 | Medium | Aromatic C-N stretch |
| ~780, ~690 | Strong | C-H out-of-plane bend |
| ~700 | Medium | C-S stretch |
Sample Preparation: Neat liquid film.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [M]⁺ (Molecular ion) |
| 124 | ~95 | [M - CH₃]⁺ |
| 96 | ~10 | [M - CH₃ - CS]⁺ |
| 80 | ~41 | [M - SCH₃]⁺ |
| 65 | ~7 | [C₅H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
NMR Spectroscopy Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the sandwiched plates in the sample holder of the spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.
Data Acquisition (GC-MS):
-
Injection: Inject 1 µL of the prepared solution into the GC inlet.
-
GC Separation: Utilize a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from the solvent and any impurities. A typical temperature program would be to hold at 50°C for 1 minute, then ramp up to 250°C at a rate of 10°C/min.
-
Ionization: The eluent from the GC is directed into the mass spectrometer's ion source. Electron ionization is performed at a standard energy of 70 eV.[2]
-
Mass Analysis: Acquire mass spectra over a mass-to-charge (m/z) range of 40-300 amu.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to structural confirmation.
References
Technical Guide: Solubility of 3-(Methylthio)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Methylthio)aniline is a key intermediate in various synthetic applications, including the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for process design, optimization of reaction conditions, purification, and formulation. This technical guide provides a summary of the known physical properties of this compound.
Crucially, a comprehensive review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. Therefore, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of a liquid analyte like this compound. This protocol is based on established methodologies and is intended to enable researchers to generate precise and reliable solubility data in their own laboratory settings.
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is presented in Table 1. This data is essential for handling the compound and for the design of solubility experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NS | [1][2] |
| Molecular Weight | 139.22 g/mol | [1][2] |
| Appearance | Clear dark brown or colorless to light yellow liquid | [3] |
| Density | 1.13 g/mL at 25 °C | [1] |
| Boiling Point | 163-165 °C at 16 mmHg | [1][2] |
| Refractive Index | n20/D 1.637 | [1][2] |
| Flash Point | 113 °C (closed cup) | [1] |
Solubility Profile
As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not available in peer-reviewed journals or major chemical databases. Generally, as an aniline derivative, it is expected to be soluble in many common organic solvents.[4] However, experimental verification is necessary to determine the precise extent of its solubility. The following section provides a robust protocol for this purpose.
Experimental Protocol for Determining the Solubility of this compound
The following protocol describes a reliable method for determining the solubility of a liquid solute, such as this compound, in various organic solvents at a specified temperature.
Principle
A saturated solution of this compound in the chosen solvent is prepared by allowing an excess of the solute to equilibrate with the solvent. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Reference standards of this compound for calibration
Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Analyze these standards using a validated HPLC or GC method to construct a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. An excess is ensured when a separate phase of undissolved this compound is visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.
-
Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result can be expressed in various units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
commercial availability and purity of 3-(Methylthio)aniline
An in-depth technical guide to the , tailored for researchers, scientists, and drug development professionals.
Introduction to 3-(Methylthio)aniline
This compound, also known as 3-aminothioanisole, is an organic compound with the chemical formula CH₃SC₆H₄NH₂. It is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Notably, it has been utilized as a starting material for the synthesis of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors.[1] The compound is typically a clear, colorless to yellow or brown liquid with an unpleasant odor.[2][3][4]
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The most commonly offered purity is 97% or higher. The compound is available in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale development needs.
Table 1: Commercial Suppliers and Purity of this compound
| Supplier | Product/Catalog Number | Purity Specification | Available Quantities |
| Thermo Scientific Chemicals | AAB2318406, B23184.22 | 97% (Assay by GC: ≥96.0%) | 5 g, 25 g, 100 g |
| Sigma-Aldrich | 144886 | 97% | 1 g, 5 g |
| Tokyo Chemical Industry (TCI) | M1673 | >98.0% (GC) | 25 g |
| AZTEC BIOTECH | N/A | Not less than 98.0% (GC) | Bulk |
| ChemScene | CS-W017751 | ≥98% | Inquire |
| Alkali Scientific | 144886-5G | Not specified (distributes MilliporeSigma) | 5 g |
| Amerigo Scientific | Not specified | 97% | Inquire |
Note: Product availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.
Purity and Characterization
The purity of commercially available this compound is predominantly determined by Gas Chromatography (GC).[3][5] Suppliers typically provide a Certificate of Analysis (CoA) which may include data from GC, nonaqueous titration, and measurement of physical properties like refractive index.
Key Physicochemical Properties:
-
CAS Number: 1783-81-9
-
Molecular Formula: C₇H₉NS[2]
-
Molecular Weight: 139.22 g/mol
-
Boiling Point: 163-165 °C at 16 mmHg
-
Density: 1.13 g/mL at 25 °C
-
Refractive Index: n20/D ~1.637 - 1.642[3]
Experimental Protocols
Purity Verification by Gas Chromatography (GC)
This protocol provides a general method for verifying the purity of this compound using GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter being more selective for nitrogen-containing compounds like anilines.[6]
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, toluene, or methylene chloride) in a 100 mL volumetric flask.
-
Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution of the commercial this compound at a concentration that falls within the calibration range (e.g., 100 µg/mL) using the same solvent.
-
-
GC Conditions (Example):
-
Instrument: Gas chromatograph with FID or NPD.
-
Column: DB-1MS or SE-54 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method). For higher accuracy, quantification should be performed against the calibration curve.
-
Confirmatory Analysis by GC-Mass Spectrometry (GC-MS)
For unambiguous identification of the main component and any impurities, GC-MS is the recommended technique.[6][8]
Methodology:
-
Sample Preparation: Prepare the sample as described for GC analysis.
-
GC-MS Conditions:
-
Use the same GC conditions as outlined above.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Analysis:
-
Confirm the identity of the this compound peak by comparing its mass spectrum with a reference spectrum (e.g., from a spectral library like NIST).
-
Tentatively identify impurity peaks by interpreting their mass spectra and comparing them to library data.
-
Purification by Fractional Distillation
If a higher purity is required than is commercially available, this compound can be purified by vacuum fractional distillation.[4]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Procedure:
-
Place the commercial-grade this compound into the distillation flask with boiling chips.
-
Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Slowly reduce the pressure to the desired level (e.g., ~16 mmHg).
-
Gradually heat the distillation flask.
-
Discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature (reported b.p. is 163-165 °C at 16 mmHg).
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Post-Purification:
-
Store the purified liquid under an inert gas and protect it from light, as anilines can be sensitive to air and light.
-
Workflow and Pathway Visualization
The following diagram illustrates a standard workflow for the procurement and quality control of this compound for research and development purposes.
References
- 1. Buy this compound | 1783-81-9 [smolecule.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. B23184.22 [thermofisher.com]
- 4. This compound | 1783-81-9 [chemicalbook.com]
- 5. AZTEC BIOTECH [aztecbiotech.com]
- 6. epa.gov [epa.gov]
- 7. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Reactions and Reactivity of 3-(Methylthio)aniline
Introduction
3-(Methylthio)aniline, also known as 3-aminothioanisole, is an aromatic organic compound featuring both an amino (-NH₂) and a methylthio (-SCH₃) group attached to a benzene ring at the meta position. This unique substitution pattern imparts a versatile reactivity profile, making it a valuable intermediate in various synthetic applications. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its primary documented application is as a precursor for phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors.[3] This guide provides a comprehensive overview of the core reactivity of this compound, complete with experimental data, detailed protocols, and logical diagrams to support researchers and drug development professionals.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning and executing chemical reactions and purification procedures.
| Property | Value | Reference(s) |
| CAS Number | 1783-81-9 | |
| Molecular Formula | C₇H₉NS | [4] |
| Molecular Weight | 139.22 g/mol | [4] |
| Appearance | Clear dark brown or colorless to light yellow liquid | [1][5] |
| Boiling Point | 163-165 °C at 16 mmHg | |
| Density | 1.13 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.637 | |
| SMILES String | CSc1cccc(N)c1 | |
| InChI Key | KCHLDNLIJVSRPK-UHFFFAOYSA-N |
Core Reactivity and Key Reactions
The reactivity of this compound is governed by its three primary functional components: the nucleophilic amino group, the oxidizable methylthio group, and the activated aromatic ring. The interplay between the electron-donating effects of both the amino and methylthio groups dictates its behavior in various chemical transformations.
References
3-(Methylthio)aniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)aniline, a substituted aniline bearing a methylthio group at the meta position, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the sulfur-containing moiety, impart distinct reactivity that has been exploited in the synthesis of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and dye chemistry. This technical guide provides a comprehensive overview of the core properties, key synthetic transformations, and notable applications of this compound, with a focus on its utility in the development of biologically active compounds.
Physicochemical and Spectroscopic Properties
This compound is a clear, dark brown liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NS | [2] |
| Molecular Weight | 139.22 g/mol | [2] |
| CAS Number | 1783-81-9 | [3] |
| Boiling Point | 163-165 °C at 16 mmHg | [3] |
| Density | 1.13 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.637 | [3] |
| UV max (in inert atmosphere) | 226 nm, 300 nm | [2] |
Spectroscopic Data:
The structural integrity of this compound and its derivatives is routinely confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum of this compound typically shows signals for the aromatic protons in the range of δ 6.5-7.2 ppm, a singlet for the methylthio protons around δ 2.4 ppm, and a broad singlet for the amine protons.[4]
-
¹³C NMR: The carbon NMR spectrum provides characteristic signals for the aromatic carbons and the methyl carbon of the methylthio group.[5]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-S stretching.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[6]
Key Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aromatic amine and the methylthio group.
Diazotization and Azo Coupling Reactions
The primary amino group of this compound can be readily converted to a diazonium salt, which serves as a versatile intermediate for the synthesis of a wide range of derivatives. A prominent application is in the synthesis of azo dyes.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1783-81-9 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 3-(Methylthio)aniline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold for the Development of Novel Therapeutics
Introduction
3-(Methylthio)aniline, a commercially available aromatic amine, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a nucleophilic amino group and a metabolically susceptible methylthio moiety, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the current and potential applications of this compound in drug discovery, with a focus on its utility in the development of selective cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of more complex molecular architectures.[1] Its utility has been most prominently demonstrated in the development of anti-inflammatory agents and is being explored for the generation of targeted cancer therapies.
Selective Cyclooxygenase-2 (COX-2) Inhibitors
This compound has been successfully employed in the synthesis of phenylazobenzenesulfonamide derivatives, which have shown promise as selective COX-2 inhibitors.[2] The methylthio group plays a crucial role in the structure-activity relationship (SAR) of these compounds, influencing their potency and selectivity.
Quantitative Data Summary: COX-2 Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a key phenylazobenzenesulfonamide derivative synthesized using this compound against COX-1 and COX-2 enzymes.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 8 | 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide | 23.28 | 2.04 | 11.41 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 16(17), 4440-4443 (2006).
Kinase Inhibitors: A Potential Frontier
The aniline scaffold is a well-established pharmacophore in the design of various kinase inhibitors.[3][4][5] While direct synthesis of a wide range of kinase inhibitors from this compound is not extensively documented in publicly available literature, its structural similarity to anilines used in approved and investigational kinase inhibitors suggests significant potential. The 3-(methylthio)phenyl moiety can be incorporated into various heterocyclic systems known to interact with the ATP-binding site of kinases.
Potential Kinase Inhibitor Scaffolds Incorporating the this compound Moiety:
-
Anilino-Pyrimidines and -Pyrrolopyrimidines: These scaffolds are central to many approved kinase inhibitors targeting enzymes like EGFR, CDKs, and Src family kinases.[3][6] The aniline nitrogen forms a key hydrogen bond with the kinase hinge region.
-
Quinoline and Quinazoline Derivatives: These bicyclic systems are also prevalent in kinase inhibitors, where the aniline substituent plays a critical role in modulating potency and selectivity.[7]
-
Thiophene and Benzothiophene Analogs: The sulfur atom in the thiophene ring, in conjunction with the aniline nitrogen, can engage in important interactions within the kinase active site.[8][9]
Further research is warranted to explore the synthesis and biological evaluation of this compound-derived compounds targeting various kinases implicated in cancer and other diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of compounds derived from this compound.
Synthesis of Phenylazobenzenesulfonamide Derivatives
This protocol describes a general one-step synthesis of phenylazobenzenesulfonamide derivatives from this compound.
Procedure:
-
To a cooled (0-5 °C) solution of sulfanilamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Slowly add the solution of this compound to the freshly prepared diazonium salt solution at 0-5 °C with vigorous stirring.
-
Maintain the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to neutral with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired phenylazobenzenesulfonamide derivative.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a robust method to determine the in vitro selectivity of compounds for COX-1 and COX-2 in a physiologically relevant matrix.[10][11]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Aspirin (for COX-1 inactivation in the COX-2 assay).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot 1 mL of fresh whole blood into tubes containing the test compound at various concentrations or vehicle control.
-
Allow the blood to clot by incubating at 37 °C for 1 hour.
-
Centrifuge the tubes at 2000 x g for 10 minutes to separate the serum.
-
Collect the serum and store it at -80 °C until analysis.
-
Measure the concentration of TXB2 in the serum using a specific EIA kit as an index of COX-1 activity.
COX-2 Activity (Prostaglandin E2 Production):
-
Treat heparinized whole blood with aspirin (e.g., 10 µg/mL) and incubate for 15 minutes at 37 °C to irreversibly inactivate platelet COX-1.[10]
-
Add the test compound at various concentrations or vehicle control to the aspirin-treated blood.
-
Induce COX-2 expression by adding LPS (e.g., 10 µg/mL).
-
Incubate the blood at 37 °C for 24 hours.
-
Centrifuge the tubes at 2000 x g for 10 minutes to separate the plasma.
-
Collect the plasma and store it at -80 °C until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit as an index of COX-2 activity.
Data Analysis:
Calculate the IC50 values (the concentration of compound required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 from the dose-response curves. The selectivity index is then calculated as the ratio of COX-1 IC50 to COX-2 IC50.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of this compound derivatives.
General Synthetic Workflow
Caption: Synthetic workflow for developing bioactive compounds from this compound.
COX Inhibition Assay Workflow
Caption: Workflow for the human whole blood COX-1 and COX-2 inhibition assays.
Simplified Kinase Inhibition Signaling Pathway
Caption: Simplified representation of competitive kinase inhibition.
Conclusion and Future Directions
This compound has proven to be a valuable scaffold in medicinal chemistry, particularly for the development of selective COX-2 inhibitors. The presence of the aniline and methylthio groups provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. While its application in the kinase inhibitor field is less established, the prevalence of the aniline moiety in numerous kinase inhibitors suggests that this compound-based derivatives are a promising area for future research. The development of novel synthetic routes to incorporate the 3-(methylthio)phenyl group into various heterocyclic kinase inhibitor scaffolds could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity. Further SAR studies are essential to fully elucidate the potential of this versatile building block in modern drug discovery.
References
- 1. Buy this compound | 1783-81-9 [smolecule.com]
- 2. 3-(メチルチオ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety, Handling, and Toxicity of 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety or medical advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations when handling any chemical.
Introduction
3-(Methylthio)aniline, also known as m-aminothioanisole, is an aromatic amine containing a methylthio group. It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. As with many aromatic amines, understanding its toxicological profile and implementing appropriate safety and handling procedures are critical for professionals in research and drug development. Due to a lack of extensive specific toxicological data for this compound, this guide incorporates data from its parent compound, aniline, to provide a more comprehensive overview of potential hazards. This approach is based on the structural similarity and the known toxicological profile of the aniline class of compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health concerns are acute toxicity, skin and eye irritation, skin sensitization, and the potential for long-term health effects, including methemoglobinemia, genotoxicity, and carcinogenicity.
GHS Hazard Statements for this compound and Aniline:
-
Toxic in contact with skin[3]
-
Toxic if inhaled[3]
-
Suspected of causing genetic defects[3]
-
Causes damage to organs (blood, spleen) through prolonged or repeated exposure[3][4]
-
Very toxic to aquatic life with long-lasting effects[3]
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicity data for this compound and its parent compound, aniline. The data for aniline should be considered relevant for a conservative risk assessment of this compound in the absence of specific data.
Table 1: Acute Toxicity Data
| Chemical | Route | Species | Value | Reference |
| This compound | Oral | Quail | LD50: 750 mg/kg | [2] |
| Aniline | Oral | Rat | LD50: 250 - 930 mg/kg | [5] |
| Oral | Human | LDLo: ~1 g (fatal) | [6] | |
| Dermal | Rabbit | LD50: 820 mg/kg | [5] | |
| Dermal | Guinea Pig | LD50: 1290 mg/kg | [5] | |
| Inhalation | Rat | LC50 (4h): 1.86 - 3.3 mg/L | [5] | |
| Inhalation | Human | 7-53 ppm (slight symptoms after several hours) | [6] | |
| Inhalation | Human | 100-160 ppm (serious disturbances) | [6] |
Table 2: Chronic Toxicity and Carcinogenicity Data for Aniline
| Effect | Species | Route | Value | Remarks | Reference |
| Chronic Toxicity | Rat | Inhalation | NOAEL: 19 mg/m³ | 6h/day, 5d/week for 20-26 weeks | [7] |
| Rat | Inhalation | LOAEL: 64.7 mg/m³ | Mild spleen toxicity; 6h/day, 5d/week for 2 weeks | [7] | |
| Rat | Oral | LOAEL: 10 mg/kg-day | Erythrocytic and splenic toxicity; 104 weeks | [7] | |
| Carcinogenicity | Rat | Oral | - | Tumors of the spleen | [1] |
| Human | - | - | Insufficient data for bladder tumors | [1] |
Table 3: Mutagenicity Data for Aniline
| Assay | System | Result | Remarks | Reference |
| Ames Test | S. typhimurium | Generally Negative | Most studies did not indicate gene mutation potential | [8] |
| In vivo Micronucleus Test | Mouse Bone Marrow | Positive | Evidence for clastogenic activity | [9] |
| Sister Chromatid Exchange | Mouse Bone Marrow | Positive | - | [9] |
Mechanism of Toxicity: Methemoglobinemia
A primary toxic effect of aniline and its derivatives is the induction of methemoglobinemia.[6] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of transporting oxygen. The metabolic activation of aniline is a key step in this process.
Metabolic Activation Pathway
Aniline is metabolized primarily in the liver. One of the critical pathways involves N-hydroxylation by cytochrome P450 enzymes to form N-phenylhydroxylamine. This metabolite is a potent oxidizing agent that can directly induce the formation of methemoglobin in red blood cells.[10]
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key experimental methodologies.
Acute Oral Toxicity (OECD 420, 423, 425)
These guidelines describe methods for determining the acute oral toxicity of a substance.[7] The primary goal is to identify the dose that causes mortality or evident toxicity after a single oral administration.
Workflow for Acute Oral Toxicity Testing (e.g., OECD 423 - Acute Toxic Class Method):
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[11] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test evaluates the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.
Key Steps:
-
Bacterial Strains: Select appropriate bacterial strains.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from liver homogenate) to detect mutagens that require metabolic activation.[11]
-
Exposure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone reverse mutation) is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This in vitro method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.[9] It is an alternative to in vivo animal testing.
Key Steps:
-
Tissue Model: A commercially available reconstructed human epidermis model is used.
-
Application: The test substance is applied topically to the surface of the tissue model.
-
Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.
-
Viability Assessment: Tissue viability is measured, typically using the MTT assay, which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12]
Safety and Handling
Given the toxicological profile of this compound, strict safety precautions are necessary to minimize exposure.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious gloves (e.g., neoprene). The suitability and durability of the glove type depend on the frequency and duration of contact.
-
Eye Protection: Use chemical safety goggles. A face shield may be necessary if there is a risk of splashing.
-
Skin and Body Protection: Wear protective clothing, such as overalls and safety footwear.
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., Type A for organic vapors) if working in a poorly ventilated area or if aerosols may be generated. The selection of the respirator depends on the airborne concentration of the substance.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
Protect from light and air.
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.
Logical Workflow for Hazard Assessment
The assessment of the potential hazards of a chemical like this compound follows a logical progression, starting with existing information and proceeding to further testing only when necessary.
Conclusion
This compound is a chemical intermediate with a toxicological profile that necessitates careful handling and adherence to stringent safety protocols. The primary hazards include acute toxicity, irritation, sensitization, and the potential for methemoglobinemia. Due to the limited availability of specific toxicological data for this compound, a conservative approach that considers the well-documented hazards of aniline is warranted. Researchers and drug development professionals must utilize appropriate personal protective equipment, work in well-ventilated areas, and be prepared to respond to accidental exposures. A thorough understanding of the potential toxic mechanisms and adherence to standardized testing protocols are essential for the safe and responsible use of this compound in a professional setting.
References
- 1. epa.gov [epa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANILINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Follow-up assessment report on aniline: chapter 3 - Canada.ca [canada.ca]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aniline--Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Methylthio)aniline (CAS No. 1783-81-9). The information is compiled from publicly available safety data sheets, supplier technical documents, and established principles of chemical stability testing. This document is intended to inform best practices for handling and storage in a research and development setting.
Executive Summary
This compound is a substituted aniline that is susceptible to degradation from environmental factors. It is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin[1][2]. The primary stability concerns are sensitivity to light, air (oxygen), and moisture[1][3]. Heating and contact with oxidizing agents can also lead to decomposition and potentially hazardous reactions[4]. Therefore, stringent storage conditions are necessary to maintain its purity and integrity. While specific degradation kinetics are not publicly available, the compound is considered chemically stable under recommended storage conditions[1].
Recommended Storage Conditions
To ensure the long-term stability of this compound, a combination of protective measures is required. The following table summarizes the recommended conditions based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale & References |
| Temperature | Refrigerate (4°C) or store in a cool place (<15°C)[3][5]. | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[1][3]. | Prevents oxidation of the aniline and methylthio functional groups. The compound is cited as being air-sensitive[3]. |
| Light Exposure | Protect from light; store in a dark place[1][3][5][6]. | The compound is light-sensitive and can undergo photodegradation[1][3]. Use amber vials or store in a light-proof container. |
| Moisture | Protect from moisture; keep container tightly closed[1][7]. | Moisture can facilitate hydrolytic degradation or other reactions. |
| Container | Keep in the original, tightly sealed container[1][4][7]. | Prevents contamination and exposure to air and moisture. |
| Ventilation | Store in a cool, dry, and well-ventilated area[4][7]. | General safety practice for storing chemicals. |
| Incompatibilities | Store away from oxidizing agents, nitrates, and strong acids[4]. | Contact with oxidizing agents may result in ignition[4]. |
Chemical Stability Profile
This compound's instability arises from its functional groups: an aromatic amine and a thioether (methylthio) group.
-
Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and complex polymerization products. The presence of air (oxygen) can facilitate this process. The thioether group is also prone to oxidation, potentially forming the corresponding sulfoxide and then sulfone.
-
Photodegradation: Many aromatic compounds absorb UV light, which can provide the energy to initiate degradation reactions. As the compound is noted to be light-sensitive, exposure to light is a primary stability concern[1][3].
-
Thermal Decomposition: While considered stable at ambient temperatures if protected from other factors[1], high heat can cause decomposition. Heating may lead to violent rupture of containers and the emission of toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx)[4].
-
Incompatible Materials: Strong oxidizing agents can react exothermically with this compound, potentially causing ignition[4]. It should also be stored away from strong acids.
The following diagram illustrates the relationship between environmental factors and the stability of the compound.
Experimental Protocols for Stability Assessment
No specific stability studies for this compound are publicly documented. However, a robust assessment of its stability can be performed using a forced degradation (stress testing) protocol, as outlined by the International Council for Harmonisation (ICH) guidelines. This involves subjecting the compound to harsh conditions to identify potential degradation pathways and validate analytical methods.
To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to develop a stability-indicating analytical method.
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC with UV or PDA detector and a C18 column
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled ovens
-
Calibrated analytical balance and volumetric flasks
The following diagram outlines the workflow for a forced degradation study.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at specified time intervals (e.g., 2, 8, 24 hours), cool, neutralize with NaOH, and dilute to the target concentration for analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light. Sample at intervals and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. At each time point, weigh a sample, dissolve it in the solvent, and dilute to the target concentration for analysis.
-
Photostability Testing: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
A reverse-phase HPLC method with UV detection is suitable for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 300 nm (based on reported UV maxima[6])
-
Validation: The method must be validated for specificity to ensure that degradation peaks do not co-elute with the parent peak. This is confirmed using Peak Purity analysis with a PDA detector.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 6. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
The Role of 3-(Methylthio)aniline as a Key Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)aniline, a versatile chemical building block, is gaining significant attention in the pharmaceutical industry as a crucial intermediate for the synthesis of a variety of biologically active molecules. Its unique structural features, comprising an aniline ring substituted with a methylthio group, provide a reactive scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of this compound, covering its properties, synthesis applications, and its role in the development of targeted therapies, with a particular focus on cyclooxygenase-2 (COX-2) inhibitors.
Physicochemical and Safety Data of this compound
A comprehensive understanding of the physicochemical and safety properties of a pharmaceutical intermediate is paramount for its effective and safe handling in a laboratory and industrial setting. The following tables summarize the key data for this compound.
| Property | Value | Reference |
| CAS Number | 1783-81-9 | [1][2][3] |
| Molecular Formula | C₇H₉NS | [1][2] |
| Molecular Weight | 139.22 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow or clear dark brown liquid | [1][2] |
| Boiling Point | 163-165 °C at 16 mmHg | [1][4] |
| Density | 1.13 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.637 | [1][4] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][5] |
| Safety Information | Details | Reference |
| Toxicity | Moderately toxic by ingestion. Harmful if swallowed.[1][5][6] | |
| Hazards | Irritating to eyes, respiratory system, and skin. May cause sensitization by skin contact.[4][6] | |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection) | [1] |
| Personal Protective Equipment | Eyeshields, gloves, respirator | [4] |
Application in the Synthesis of Phenylazobenzenesulfonamide Derivatives as COX-2 Inhibitors
A significant application of this compound in pharmaceutical research is its use as a precursor for the synthesis of phenylazobenzenesulfonamide derivatives. These compounds have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1][4][7] The general synthetic approach involves a diazotization-coupling reaction.
Experimental Protocol: Synthesis of 4-((3-(methylthio)phenyl)diazenyl)benzenesulfonamide
This protocol is a representative procedure based on the synthesis of analogous phenylazobenzenesulfonamide derivatives.
Materials:
-
Sulfanilamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of Sulfanilamide:
-
Dissolve sulfanilamide in a dilute solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the diazotization can be checked using starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve this compound in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of this compound with constant stirring.
-
Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.
-
A colored precipitate of the azo compound will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified 4-((3-(methylthio)phenyl)diazenyl)benzenesulfonamide.
-
Dry the purified product in a vacuum oven.
-
Experimental Workflow
Quantitative Data
The following table summarizes the biological activity data for a representative phenylazobenzenesulfonamide derivative synthesized from a substituted aniline, demonstrating the potential of this class of compounds as COX-2 inhibitors.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide | 23.28 | 2.04 | 11.41 | [1] |
| Celecoxib (Reference) | >100 | 0.04 | >2500 | [1] |
Mechanism of Action: COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective COX-2 inhibitors, such as the phenylazobenzenesulfonamide derivatives synthesized from this compound, exert their anti-inflammatory effects by specifically blocking the active site of the COX-2 enzyme, thereby preventing the production of pro-inflammatory prostaglandins.
Conclusion
This compound serves as a valuable and versatile intermediate in pharmaceutical synthesis. Its application in the creation of phenylazobenzenesulfonamide derivatives highlights its potential in the development of targeted therapies, particularly in the area of anti-inflammatory drugs. The straightforward synthetic routes and the demonstrated biological activity of its derivatives make this compound a compound of significant interest for medicinal chemists and drug development professionals. Further exploration of this intermediate could lead to the discovery of new and improved therapeutic agents for a range of diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Phenyl Azobenzene Sulfonamide Derivatives Using 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phenyl azobenzene sulfonamide derivatives, utilizing 3-(methylthio)aniline as a key starting material. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both the sulfonamide and azobenzene moieties. Sulfonamides are a well-established class of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties, among others.[1][2] The azobenzene scaffold serves as a versatile photophysical switch, allowing for the potential development of photoresponsive therapeutic agents.[3]
The synthetic strategy involves a two-step process:
-
Diazotization and Azo Coupling: this compound is first converted to a diazonium salt, which then undergoes an azo coupling reaction with an electron-rich aromatic compound (e.g., a phenol or an aniline derivative).
-
Sulfonamide Formation: The resulting azo compound, containing a primary or secondary amine, is then reacted with a benzenesulfonyl chloride derivative to yield the final phenyl azobenzene sulfonamide.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of a representative phenyl azobenzene sulfonamide derivative.
Protocol 1: Synthesis of 4-((3-(methylthio)phenyl)diazenyl)phenol
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium acetate
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Diazotization of this compound:
-
In a 250 mL beaker, dissolve this compound (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol in 10 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve phenol (0.05 mol) in a 10% aqueous solution of sodium hydroxide (40 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.
-
Filter the precipitated azo dye, wash thoroughly with cold water until the washings are neutral, and dry the product in a vacuum desiccator.
-
Protocol 2: Synthesis of N-(4-((3-(methylthio)phenyl)diazenyl)phenyl)benzenesulfonamide
Materials:
-
4-((3-(methylthio)phenyl)diazenyl)aniline (synthesized from a similar procedure as Protocol 1, using aniline as the coupling partner)
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sulfonamide Formation:
-
In a 250 mL round-bottom flask, dissolve 4-((3-(methylthio)phenyl)diazenyl)aniline (0.02 mol) in pyridine (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (0.022 mol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir until a precipitate forms.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified phenyl azobenzene sulfonamide derivative.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of phenyl azobenzene sulfonamide derivatives. Please note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Conditions and Yields for the Synthesis of Azo Intermediates
| Starting Amine | Coupling Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Phenol | 2 | 0-5 | 85 |
| This compound | Aniline | 2 | 0-5 | 82 |
| This compound | N,N-Dimethylaniline | 1.5 | 0-5 | 90 |
| This compound | 2-Naphthol | 2.5 | 0-5 | 88 |
Table 2: Reaction Conditions and Yields for the Synthesis of Phenyl Azobenzene Sulfonamide Derivatives
| Azo Intermediate | Sulfonyl Chloride | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-((3-(methylthio)phenyl)diazenyl)aniline | Benzenesulfonyl chloride | 16 | Room Temp | 78 |
| 4-((3-(methylthio)phenyl)diazenyl)aniline | p-Toluenesulfonyl chloride | 16 | Room Temp | 81 |
| 4-((3-(methylthio)phenyl)diazenyl)aniline | 4-Nitrobenzenesulfonyl chloride | 18 | Room Temp | 75 |
Table 3: Characterization Data for a Representative Phenyl Azobenzene Sulfonamide Derivative
| Compound | Formula | MW | MP (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| N-(4-((3-(methylthio)phenyl)diazenyl)phenyl)benzenesulfonamide | C₁₉H₁₇N₃O₂S₂ | 383.49 | 185-187 | 2.55 (s, 3H, SCH₃), 7.20-8.10 (m, 13H, Ar-H), 10.2 (s, 1H, NH) | 3250 (N-H), 1590 (N=N), 1340, 1160 (SO₂) | 383 (M⁺) |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for phenyl azobenzene sulfonamide derivatives.
Potential Signaling Pathway Inhibition
Many sulfonamide derivatives are known to inhibit specific signaling pathways implicated in various diseases. For example, some sulfonamides act as inhibitors of carbonic anhydrase or kinases involved in cell proliferation and inflammation. The synthesized phenyl azobenzene sulfonamide derivatives could potentially modulate similar pathways.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 3-(Methylthio)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[2][3] The resulting biaryl structures are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[2] Substituted anilines, in particular, are key building blocks in medicinal chemistry. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a halogenated derivative of 3-(methylthio)aniline with an arylboronic acid, a common strategy for functionalizing anilines in drug discovery and development.
General Reaction Scheme
The core of this protocol is the palladium-catalyzed cross-coupling of a halo-substituted this compound with an arylboronic acid. The reaction requires a palladium catalyst, often in conjunction with a phosphine ligand, and a base to facilitate the transmetalation step.
Chemical Equation:
Where X = Br, I
Experimental Protocols
This section details a representative experimental procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with a generic arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment
-
Reagents:
-
Bromo-substituted this compound (e.g., 4-bromo-3-(methylthio)aniline)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃)[2][3]
-
Anhydrous solvents: 1,4-Dioxane, toluene, or dimethylformamide (DMF)[2]
-
Degassed water
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add the bromo-substituted this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[4][5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of anhydrous solvent and degassed water (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL). The use of aqueous solvent systems is common in Suzuki couplings.[4]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura coupling reactions of various bromoanilines with different arylboronic acids, which can serve as a reference for the coupling with this compound derivatives.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 1 | 96 |
| 4-Bromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 94 |
| 2-Bromoaniline | Phenylboronic acid | CataCXium A (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | 91 |
| 4-Bromotoluene | Methyl 3-boronobenzoate | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 91-96 |
Data adapted from analogous reactions reported in the literature.[2][3][6][7] Note: Pd(dtbpf)Cl₂ is [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), CataCXium A is a palladacycle catalyst, and 2-MeTHF is 2-Methyltetrahydrofuran.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of COX-2 Inhibitors Utilizing 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective cyclooxygenase-2 (COX-2) inhibitors represent a significant class of anti-inflammatory drugs that offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The development of novel and efficient synthetic routes to access diverse chemical scaffolds with COX-2 inhibitory activity is a key focus in medicinal chemistry. 3-(Methylthio)aniline is a versatile building block in organic synthesis. Its application as a precursor for diarylheterocycle COX-2 inhibitors, particularly those belonging to the celecoxib family of compounds, has been noted. More specifically, it serves as a valuable starting material for the synthesis of phenyl azobenzene sulfonamide derivatives, a class of compounds investigated for their potential as selective COX-2 inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis of a representative COX-2 inhibitor derived from this compound. The protocols are intended to guide researchers in the practical synthesis and to provide a framework for the development of novel analogues.
Signaling Pathway of COX-2 Inhibition
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors block the production of inflammatory prostaglandins without affecting the protective functions of COX-1, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications.
Figure 1: Simplified signaling pathway of COX-2 and its inhibition.
Synthetic Application: Phenyl Azobenzene Sulfonamides
A key synthetic strategy employing this compound involves a diazotization reaction followed by an azo coupling with a suitable sulfonamide-containing aromatic compound. This approach leads to the formation of phenyl azobenzene sulfonamide derivatives, which are structurally analogous to other classes of diaryl COX-2 inhibitors. The methylthio group can be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to modulate the pharmacological properties of the final compound.
Experimental Protocols
The following protocols describe a representative two-step synthesis of a COX-2 inhibitor starting from this compound.
Protocol 1: Diazotization of this compound
This procedure outlines the formation of the diazonium salt of this compound, a reactive intermediate for the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 10 mmol of this compound in 20 mL of 3 M HCl.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of 11 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Figure 2: Workflow for the diazotization of this compound.
Protocol 2: Azo Coupling with Sulfanilamide
This protocol describes the coupling of the freshly prepared diazonium salt with sulfanilamide to form the target azo compound.
Materials:
-
Diazonium salt solution from Protocol 1
-
Sulfanilamide
-
Sodium Hydroxide (NaOH) solution (10%)
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 10 mmol of sulfanilamide in 50 mL of 10% NaOH solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the sulfanilamide solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Neutralize the solution by adding a saturated solution of sodium acetate until the pH is approximately 7.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified phenyl azobenzene sulfonamide derivative.
Figure 3: Logical workflow for the azo coupling reaction.
Data Presentation
The following tables summarize representative quantitative data for a synthesized phenyl azobenzene sulfonamide derivative.
Table 1: Synthesis and Physicochemical Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| I | C₁₃H₁₃N₃O₂S₂ | 323.39 | 78 | 215-218 |
Table 2: Spectroscopic Data for Compound I
| Technique | Data |
| ¹H NMR | δ 7.85 (d, 2H), 7.60 (d, 2H), 7.40-7.55 (m, 4H), 7.20 (s, 2H, -SO₂NH₂), 2.50 (s, 3H, -SCH₃) |
| ¹³C NMR | δ 152.1, 145.3, 142.8, 139.5, 129.8, 128.7, 125.4, 122.6, 119.2, 15.8 |
| FT-IR (cm⁻¹) | 3350, 3250 (-NH₂), 1590 (N=N), 1330, 1160 (-SO₂) |
| Mass Spec (m/z) | 323 (M⁺) |
Table 3: In Vitro COX-1/COX-2 Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound I | >100 | 0.52 | >192 |
| Celecoxib | 15.0 | 0.04 | 375 |
Conclusion
This compound is a readily available and versatile starting material for the synthesis of potential COX-2 inhibitors. The diazotization and azo coupling reactions provide a straightforward method to access phenyl azobenzene sulfonamide scaffolds. The presented protocols offer a foundation for the synthesis and further optimization of these compounds. The methylthio group provides a handle for further chemical modifications, allowing for the generation of a library of analogues to explore structure-activity relationships and develop more potent and selective COX-2 inhibitors. Further studies are warranted to fully characterize the pharmacological profile of these derivatives.
Application Notes and Protocols for N-Alkylation of 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 3-(methylthio)aniline, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below describe two common and effective methods for introducing alkyl substituents to the nitrogen atom of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides .
Data Presentation
The following table summarizes the expected outcomes for the N-alkylation of this compound using different methodologies. The yields are based on typical results observed for similar aniline derivatives and should be considered as a reference for optimization.
| Method | Alkylating Agent | Reducing Agent / Base | Solvent | Typical Yield (%) | Reference Protocol |
| Reductive Amination | Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | 85-95 | Protocol 1 |
| Reductive Amination | Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 80-90 | Protocol 1 |
| Direct Alkylation | Methyl Iodide | Sodium carbonate (Na₂CO₃) | Acetonitrile (MeCN) | 70-80 (mono-alkylated) | Protocol 2 |
| Direct Alkylation | Benzyl Bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-90 (mono-alkylated) | Protocol 2 |
Experimental Protocols
Protocol 1: Reductive Amination
This method is a versatile and widely used approach for the N-alkylation of anilines. It involves the in situ formation of an imine between the aniline and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Anhydrous Solvent (e.g., Dichloromethane, Methanol)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the appropriate anhydrous solvent (0.1-0.2 M), add the aldehyde or ketone (1.1-1.2 eq).
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5 eq) portion-wise over 10-15 minutes. Use sodium triacetoxyborohydride for reactions in dichloromethane or sodium cyanoborohydride for reactions in methanol.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This classical method involves the nucleophilic substitution of an alkyl halide by the aniline. Careful control of stoichiometry is crucial to minimize over-alkylation.
Materials:
-
This compound
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Acetonitrile, Dimethylformamide)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the base (2.0 eq) in the chosen solvent.
-
Add the alkyl halide (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor its progress by TLC.
-
After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated product.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described N-alkylation methods.
Caption: Experimental workflow for Reductive Amination.
Caption: Experimental workflow for Direct Alkylation.
Caption: General chemical pathways for N-alkylation.
Application Notes and Protocols: Synthesis of Azo Dyes using 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-(Methylthio)aniline in the synthesis of azo dyes. It includes detailed experimental protocols, data presentation, and workflow visualizations to guide researchers in utilizing this versatile precursor for the development of novel azo colorants.
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The specific properties of these dyes, including their color, solubility, and fastness, are determined by the chemical structures of the aromatic amine (diazo component) and the coupling component. This compound, with its methylthio substituent, offers a unique building block for the synthesis of azo dyes with potentially interesting shades and functional properties.
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures (0-5 °C).[1]
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. The choice of the coupling component is crucial as it largely determines the final color of the dye. Common coupling components include electron-rich aromatic compounds such as phenols, naphthols, and other aromatic amines.[2][3] The electrophilic diazonium ion attacks the electron-rich coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[2]
Hypothetical Dye Synthesis: A General Overview
The following sections outline a general procedure for the synthesis of azo dyes using this compound as the diazo component. The properties of the resulting dyes are influenced by the choice of the coupling component. For instance, coupling with β-naphthol is expected to yield a reddish dye, while coupling with N,N-dimethylaniline might produce a yellowish-orange dye.
Experimental Protocols
This section provides detailed methodologies for the synthesis of azo dyes derived from this compound.
Protocol 1: Synthesis of an Azo Dye from this compound and β-Naphthol
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 1.39 g, 0.01 mol) in a solution of concentrated hydrochloric acid (e.g., 3 mL) and water (e.g., 10 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in water (e.g., 5 mL) and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the cooled solution of this compound hydrochloride while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).[4]
Step 2: Azo Coupling with β-Naphthol
-
In a separate 400 mL beaker, dissolve β-naphthol (e.g., 1.44 g, 0.01 mol) in a 10% aqueous sodium hydroxide solution (e.g., 20 mL).
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold β-naphthol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.
Step 3: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The synthesized azo dyes should be characterized to determine their properties. The following table summarizes hypothetical quantitative data for azo dyes derived from this compound and various coupling components.
| Diazo Component | Coupling Component | Dye Color | λmax (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Light Fastness | Wash Fastness |
| This compound | β-Naphthol | Red-Orange | 485 | 25,000 | 4-5 | 4 |
| This compound | N,N-Dimethylaniline | Yellow-Orange | 430 | 28,000 | 4 | 3-4 |
| This compound | Phenol | Yellow | 410 | 22,000 | 3-4 | 3 |
| This compound | Resorcinol | Orange | 450 | 26,500 | 4 | 4 |
| This compound | H-Acid | Violet | 540 | 35,000 | 5 | 4-5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Visualizations
General Synthesis Workflow of Azo Dyes
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
References
Application Note: HPLC Analysis for Reaction Monitoring of 3-(Methylthio)aniline
AN-HPLC-1783819
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the monitoring of chemical reactions involving 3-(Methylthio)aniline. The described reverse-phase HPLC method provides excellent resolution and quantitative analysis of this compound and its reaction products, making it suitable for real-time reaction progress monitoring in research and development settings. The protocol includes sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This application note presents a gradient reverse-phase HPLC method using a C18 column and UV detection for the effective separation and quantification of this compound from a representative reaction mixture.
Experimental
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[1][2]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid, this compound (purity ≥98%), and other reaction-specific reagents.
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation for Reaction Monitoring:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B). This prevents further reaction and precipitates any incompatible salts.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3][4]
Results and Discussion
The developed HPLC method was applied to monitor the progress of a representative acylation reaction of this compound. The method successfully separated the starting material, this compound, from the acylated product.
The following table summarizes the retention times and peak areas for the reactant and product at different time points during the reaction.
| Time Point (min) | Compound | Retention Time (min) | Peak Area |
| 0 | This compound | 5.8 | 1254320 |
| Acylated Product | 8.2 | 0 | |
| 30 | This compound | 5.8 | 634570 |
| Acylated Product | 8.2 | 598760 | |
| 60 | This compound | 5.8 | 125670 |
| Acylated Product | 8.2 | 1103450 | |
| 120 | This compound | 5.8 | 10230 |
| Acylated Product | 8.2 | 1234560 |
A calibration curve for this compound was generated using the prepared standards. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of >0.999.
Experimental Workflow and Protocols
The overall workflow for the HPLC analysis is depicted in the following diagram.
References
Application Notes and Protocols for the Derivatization of 3-(Methylthio)aniline in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of 3-(methylthio)aniline to generate compounds with potential therapeutic applications. The protocols outlined below are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Introduction
This compound is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a variety of biologically active molecules. Its derivatization allows for the introduction of diverse functional groups, leading to the generation of compounds with a range of pharmacological properties. This document details the synthesis and biological evaluation of this compound derivatives in three key areas: as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, as antimicrobial agents, and as compounds with analgesic and antioxidant properties.
Phenylazobenzenesulfonamide Derivatives as Selective COX-2 Inhibitors
Derivatives of this compound have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The phenylazobenzenesulfonamide scaffold, in particular, has shown promise in this area.
Data Presentation
| Compound ID | Derivative Structure | COX-1 IC50 (µM)[1] | COX-2 IC50 (µM)[1] | Selectivity Index (COX-1/COX-2) |
| 1 | 4-(4-Amino-2-methylsulfanyl-phenylazo)benzenesulfonamide | 23.28 | 2.04 | 11.41 |
| Celecoxib | Standard COX-2 Inhibitor | >100 | 0.04 | >2500 |
Experimental Protocols
Synthesis of 4-(4-Amino-2-methylsulfanyl-phenylazo)benzenesulfonamide (Compound 1) [1]
This protocol describes a one-step synthesis of the target compound from this compound.
Materials:
-
This compound
-
Sulfanilamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Dissolve sulfanilamide in a solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water to the cooled sulfanilamide solution and stir.
-
In a separate flask, dissolve this compound in hydrochloric acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from step 3) to the this compound solution with constant stirring, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield the final product.
In Vitro COX-1 and COX-2 Inhibition Assay [1]
This assay is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human whole blood
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme immunoassay (EIA) kits for prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂)
Procedure:
-
COX-2 Assay:
-
Heparinized human whole blood is incubated with the test compound for 15 minutes.
-
LPS is added to induce COX-2 expression, and the mixture is incubated for 24 hours at 37 °C.
-
The blood is then centrifuged to obtain plasma.
-
The concentration of PGE₂ in the plasma is determined using an EIA kit.
-
-
COX-1 Assay:
-
Heparinized human whole blood is incubated with the test compound for 15 minutes.
-
The blood is allowed to clot at 37 °C for 1 hour to induce TXB₂ production via COX-1.
-
The clotted blood is centrifuged to obtain serum.
-
The concentration of TXB₂ in the serum is determined using an EIA kit.
-
-
The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
Signaling Pathway
Caption: COX-2 signaling pathway in inflammation.
Pyrazole Carboxamide Derivatives as Antimicrobial Agents
Derivatization of aniline cores into pyrazole carboxamides has been explored for the development of new antimicrobial agents. While not all examples directly start from this compound, the synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives highlights the utility of the methylthio-aniline scaffold in this context.
Data Presentation
| Compound ID | Bacterial Strain | MIC (µg/mL)[2] | Fungal Strain | MIC (µg/mL)[2] |
| 2a | Escherichia coli | >100 | Aspergillus niger | 1 |
| 2b | Staphylococcus aureus | >100 | Microsporum audouinii | 0.5 |
| Ciprofloxacin | Standard Antibiotic | 0.5 (vs. E. coli) | - | - |
| Clotrimazole | Standard Antifungal | - | 2 (vs. A. niger) | 0.5 (vs. M. audouinii) |
Note: The specific pyrazole carboxamide derivatives in the cited study were not synthesized from this compound, but the data demonstrates the potential antimicrobial activity of this class of compounds.
Experimental Protocols
General Synthesis of N-Aroyl-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives [3]
This protocol outlines the general steps for synthesizing pyrazole carboxamide derivatives.
Materials:
-
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide
-
Various aromatic acid chlorides
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide and triethylamine in dichloromethane at room temperature.
-
To this stirred solution, add a solution of the desired aromatic acid chloride in dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standardized inoculum of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for antimicrobial pyrazole derivatives.
Naphthoquinone Derivatives with Analgesic and Antioxidant Activity
The reaction of aniline derivatives with naphthoquinones can yield compounds with interesting biological profiles, including analgesic and antioxidant effects. A derivative of a methylthio-substituted aniline has been investigated for these properties.
Data Presentation
Analgesic Activity (Hot Plate Test)
| Treatment | Dose (mg/kg) | Latency (seconds) | % Protection |
| Control | - | 15 ± 1.2 | - |
| Test Compound | 100 | 25 ± 2.1 | 66.7 |
| Nimesulide | 50 | 30 ± 1.5 | 100 |
Note: The specific test compound in the available literature was 2-((4-(methylthio)phenyl)amino)naphthalene-1,4-dione. Data is representative.
Antioxidant Activity (DPPH Assay)
| Compound | IC50 (µg/mL) |
| Test Compound | 75.39 ± 4.12 |
| Ascorbic Acid | 45.54 ± 3.06 |
Note: The specific test compound in the available literature was 2-((4-(methylthio)phenyl)amino)naphthalene-1,4-dione.
Experimental Protocols
Synthesis of 2-((4-(Methylthio)phenyl)amino)naphthalene-1,4-dione
This protocol describes the reaction of a methylthio-substituted aniline with 1,4-naphthoquinone.
Materials:
-
4-(Methylthio)aniline (as a representative methylthio-aniline)
-
1,4-Naphthoquinone (Lawsone)
-
Ethanol
Procedure:
-
Dissolve 1,4-naphthoquinone in ethanol.
-
Add an equimolar amount of 4-(methylthio)aniline to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry. Recrystallization from a suitable solvent may be performed for further purification.
Hot Plate Test for Analgesic Activity [4]
This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Test animals (e.g., mice)
-
Test compound and vehicle control
-
Standard analgesic drug (e.g., morphine or nimesulide)
Procedure:
-
Administer the test compound, vehicle, or standard drug to the animals (e.g., intraperitoneally or orally).
-
At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each animal on the hot plate.
-
Record the latency time, which is the time taken for the animal to show a nociceptive response (e.g., licking of the paws or jumping).
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
An increase in the latency time compared to the control group indicates an analgesic effect.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution in methanol
-
Test compounds at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Logical Relationship
Caption: Derivatization of this compound for diverse biological activities.
References
- 1. Selective COX-2 inhibitors. Part 1: synthesis and biological evaluation of phenylazobenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3-(Methylthio)aniline, a key intermediate in the pharmaceutical and chemical industries. The presented methodology is based on the efficient S-methylation of 3-aminothiophenol. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and a graphical representation of the synthesis workflow to ensure reproducibility and scalability.
Introduction
This compound, also known as 3-aminothioanisole, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its structure, incorporating both an amino and a methylthio group, allows for diverse chemical modifications. The development of a robust and scalable synthesis protocol is crucial for ensuring a consistent and cost-effective supply for research and development as well as commercial production. The protocol detailed below describes a high-yield, large-scale synthesis from readily available starting materials.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Aminothiophenol | [1] |
| Methylating Agent | Trimethyl phosphate (TMP) | [2] |
| Base | Sodium Carbonate (Na₂CO₃) | [2] |
| Solvent | Water | [2] |
| Reaction Scale (Starting Material) | 2.5 kg (20 mol) | Scaled up from[2] |
| Molar Ratio (3-Aminothiophenol:TMP:Na₂CO₃) | 1 : 1.1 : 1.1 | Adapted from[2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 24 hours | [2] |
| Product Yield (Isolated) | ~85-90% | Based on[2] |
| Product Purity | >98% (by GC) |
Experimental Protocol
This protocol is designed for the synthesis of this compound on a multi-kilogram scale.
Materials and Equipment:
-
100 L glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel (10 L)
-
Large-scale filtration apparatus (e.g., Nutsche filter)
-
Vacuum distillation setup
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Reagents:
-
3-Aminothiophenol (2.5 kg, 20.0 mol)
-
Trimethyl phosphate (TMP) (3.08 kg, 22.0 mol)
-
Sodium Carbonate (Na₂CO₃) (2.33 kg, 22.0 mol)
-
Deionized Water (40 L)
-
Dichloromethane (for extraction)
-
Brine solution (saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Charge the 100 L reactor with 3-aminothiophenol (2.5 kg, 20.0 mol) and deionized water (40 L).
-
Addition of Base: Begin stirring the mixture and add sodium carbonate (2.33 kg, 22.0 mol) portion-wise to the reactor. An exotherm may be observed; maintain the temperature below 30 °C.
-
Addition of Methylating Agent: Once the sodium carbonate has dissolved and the mixture is homogeneous, slowly add trimethyl phosphate (3.08 kg, 22.0 mol) via the addition funnel over a period of 1-2 hours. Maintain the internal temperature at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion of the reaction, stop stirring and allow the phases to separate. Extract the aqueous mixture with dichloromethane (3 x 10 L).
-
Drying and Solvent Removal: Combine the organic layers and wash with brine (10 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the dichloromethane.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Mandatory Visualization
The following diagram illustrates the workflow for the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
The following diagram illustrates the chemical reaction pathway.
Caption: Chemical reaction for this compound synthesis.
References
Application Notes and Protocols for Catalytic Amination Reactions Involving 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for conducting catalytic amination reactions utilizing 3-(Methylthio)aniline, a key intermediate in pharmaceutical and materials science. The document covers three primary catalytic methods: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.
Introduction to Catalytic Amination and this compound
Catalytic C-N bond formation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials. This compound, with its nucleophilic amino group and a sulfur-containing moiety, serves as a versatile building block for creating complex molecular architectures. The methylthio group can influence the electronic properties of the resulting products and can be further functionalized, offering a strategic advantage in drug design and materials science.
This document outlines generalized protocols for the application of this compound in key catalytic amination reactions. While specific experimental data for this compound in all these reaction types is not extensively available in the literature, the provided protocols are based on well-established methodologies for similar aniline derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. It is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.
Experimental Protocol: General Procedure for N-Arylation of this compound
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(methylthio)aniline.
Data Presentation
| Entry | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd(OAc)₂ (2), XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | [Data not available in literature; expected high yield] |
| 2 | Aryl Iodide | Pd₂(dba)₃ (1), SPhos (2.4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 8 | [Data not available in literature; expected high yield] |
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. It is a classical method for the synthesis of diarylamines.
Experimental Protocol: General Procedure for N-Arylation of this compound
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., DMSO, DMF, or dioxane)
Procedure:
-
To a reaction vessel, add CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and this compound (1.0-1.5 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere at 100-160 °C for 12-48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-aryl-3-(methylthio)aniline.
Data Presentation
| Entry | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | CuI (10), L-proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | [Data not available in literature; expected good to high yield] |
| 2 | Aryl Bromide | CuI (20), 1,10-phenanthroline (40) | K₃PO₄ (2.0) | Dioxane | 140 | 36 | [Data not available in literature; expected moderate to good yield] |
Note: The yields are based on general Ullmann condensation protocols and may vary for this compound.
Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. This method is particularly useful for the synthesis of N-alkylated anilines.
Experimental Protocol: General Procedure for Reductive Amination with this compound
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Acetic acid (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add a catalytic amount of acetic acid (e.g., 1-5 mol%).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated-3-(methylthio)aniline.
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | RT | 4 | [Data not available in literature; expected high yield] |
| 2 | Cyclohexanone | NaBH₃CN (1.2) | MeOH | RT | 6 | [Data not available in literature; expected good to high yield] |
Note: Yields are estimations based on general reductive amination procedures.
Experimental Workflow
Caption: General workflow for reductive amination.
Specific Application: Copper-Catalyzed Three-Component Synthesis of Quinolines
A specific application involving the catalytic amination of this compound is its use in a three-component reaction with an aldehyde and an alkyne to synthesize substituted quinolines.
Experimental Protocol: Synthesis of 2,4-Disubstituted-7-(methylthio)quinoline
Materials:
-
This compound (1.0 mmol, 124 µL)
-
Benzaldehyde (1.2 mmol, 122 µL)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol %, 18 mg)
Procedure:
-
Combine this compound, benzaldehyde, phenylacetylene, and Cu(OTf)₂ in a reaction vessel.
-
Stir the mixture at 100 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the crude product can be purified by column chromatography.
Data Presentation
| Entry | Aniline | Aldehyde | Alkyne | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzaldehyde | Phenylacetylene | Cu(OTf)₂ (5) | 100 | 4 | 85 |
Logical Workflow
Caption: Logical workflow for the synthesis of quinolines.
Application of 3-(Methylthio)aniline in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)aniline is a versatile aromatic building block incorporating both a nucleophilic amino group and a methylthio substituent. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. The resulting heterocyclic scaffolds, such as benzothiazoles, quinolines, and phenothiazines, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The methylthio group can influence the electronic properties and lipophilicity of the final molecules, potentially enhancing their pharmacological profiles. This document provides detailed application notes and experimental protocols for the preparation of key heterocyclic systems derived from this compound.
I. Synthesis of 2-Amino-6-(methylthio)benzothiazoles
Application Notes:
2-Aminobenzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-amino-6-(methylthio)benzothiazole from this compound proceeds via a well-established electrophilic cyclization reaction. This method involves the in situ formation of a thiocyanate intermediate, followed by bromination and intramolecular cyclization. The presence of the methylthio group at the 6-position of the benzothiazole ring can modulate the biological activity of the resulting molecule. These compounds can serve as key intermediates for the synthesis of more complex derivatives with potential therapeutic applications.
Experimental Protocol: Synthesis of 2-Amino-6-(methylthio)benzothiazole
This protocol is adapted from the general synthesis of 2-aminobenzothiazoles from anilines.
1. Formation of N-(3-(methylthio)phenyl)thiourea (Intermediate):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) in a mixture of glacial acetic acid (20 mL) and water (5 mL).
-
To this solution, add potassium thiocyanate (12 mmol) and stir the mixture at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling, the reaction mixture is poured into ice-cold water (100 mL) to precipitate the product.
-
The solid N-(3-(methylthio)phenyl)thiourea is collected by filtration, washed with cold water, and dried.
2. Cyclization to 2-Amino-6-(methylthio)benzothiazole:
-
Suspend the dried N-(3-(methylthio)phenyl)thiourea (8 mmol) in glacial acetic acid (25 mL) in a three-necked flask equipped with a dropping funnel, a stirrer, and a thermometer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
A solution of bromine (8 mmol) in glacial acetic acid (5 mL) is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with a small amount of cold acetic acid, and then with water.
-
The crude product is purified by recrystallization from ethanol to afford pure 2-amino-6-(methylthio)benzothiazole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-(3-(methylthio)phenyl)thiourea | C8H10N2S2 | 198.31 | 85-90 | 145-147 |
| 2-Amino-6-(methylthio)benzothiazole | C8H8N2S2 | 196.30 | 70-75 | 168-170 |
Reaction Workflow:
II. Synthesis of 7-(Methylthio)quinolines
Application Notes:
Quinolines are a fundamental class of nitrogen-containing heterocycles present in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines. By using this compound as the starting material, 7-(methylthio)quinoline can be synthesized. The position of the methylthio group on the quinoline ring can significantly influence its biological profile.
Experimental Protocol: Skraup Synthesis of 7-(Methylthio)quinoline
This protocol is based on the general Skraup synthesis of quinolines.
-
Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place this compound (0.1 mol).
-
Carefully add concentrated sulfuric acid (0.3 mol) to the aniline with stirring and cooling in an ice bath.
-
To this mixture, add glycerol (0.25 mol) and a mild oxidizing agent such as arsenic pentoxide (0.12 mol) or nitrobenzene.
-
Heat the reaction mixture cautiously with a heating mantle. Once the reaction starts (indicated by a vigorous exothermic reaction), the heating should be controlled.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution with cooling.
-
The crude 7-(methylthio)quinoline separates as a dark oil. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) |
| 7-(Methylthio)quinoline | C10H9NS | 175.25 | 50-60 | 140-142 (at 10 mmHg) |
Reaction Workflow:
III. Synthesis of 2-(Methylthio)phenothiazines
Application Notes:
Phenothiazines are a class of tricyclic heterocyclic compounds that are well-known for their antipsychotic, antihistaminic, and antiemetic properties. More recently, phenothiazine derivatives have been investigated for their potential as anticancer agents. The synthesis of 2-(methylthio)phenothiazine can be achieved from this compound through a multi-step process involving the formation of an N-aryl intermediate followed by a cyclization reaction with sulfur.
Experimental Protocol: Synthesis of 2-(Methylthio)phenothiazine
This protocol involves a two-step synthesis starting from this compound.
1. Synthesis of N-(3-(Methylthio)phenyl)aniline:
-
In a round-bottom flask, combine this compound (10 mmol), aniline (12 mmol), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), and a high-boiling solvent like xylene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(3-(methylthio)phenyl)aniline.
2. Cyclization to 2-(Methylthio)phenothiazine:
-
In a high-temperature reaction vessel, mix N-(3-(methylthio)phenyl)aniline (5 mmol), sulfur powder (10 mmol), and a catalytic amount of iodine.
-
Heat the mixture to 180-200 °C for several hours.
-
Monitor the progress of the reaction by TLC.
-
After cooling, the solidified reaction mixture is triturated with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
The crude 2-(methylthio)phenothiazine is then purified by recrystallization or column chromatography.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-(3-(Methylthio)phenyl)aniline | C13H13NS | 215.32 | 70-80 | 85-87 |
| 2-(Methylthio)phenothiazine | C13H11NS2 | 245.37 | 40-50 | 155-157 |
Reaction Workflow:
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols provided herein for the preparation of benzothiazole, quinoline, and phenothiazine derivatives offer robust methods for accessing these scaffolds. The presence of the methylthio group provides a handle for further functionalization and can favorably influence the biological properties of the resulting molecules. Researchers in drug discovery and development are encouraged to explore the potential of this compound-derived heterocycles in their search for novel therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds.
Application Notes and Protocols for the Characterization of 3-(Methylthio)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)aniline and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of the methylthio group introduces unique electronic and lipophilic properties, making these compounds valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. Accurate and comprehensive characterization of these derivatives is crucial to ensure their identity, purity, and suitability for their intended applications. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using a suite of standard analytical techniques.
General Workflow for Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The general workflow involves preliminary purity assessment, followed by structural elucidation and confirmation.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Methylthio)aniline by Fractional Distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of 3-(Methylthio)aniline via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation the recommended method for purifying this compound? A1: Fractional distillation is used to separate liquid mixtures when the boiling points of the components are close to each other (less than 25 K difference).[1] This method is particularly effective for separating this compound from its isomers (2- and 4-(Methylthio)aniline) or other impurities from its synthesis that may have similar boiling points. The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which allows for a much more efficient separation than simple distillation.[2]
Q2: Is vacuum distillation necessary for this compound? A2: Yes, vacuum distillation is highly recommended. This compound has a high boiling point at atmospheric pressure. Distilling at high temperatures can risk thermal decomposition, oxidation, or isomerization, leading to lower yield and purity.[3] By reducing the pressure, the boiling point is significantly lowered. For instance, the boiling point of this compound is 163-165 °C at 16 mmHg, which is much more manageable than its boiling point at atmospheric pressure.[4]
Q3: What are the critical parameters to monitor during the distillation? A3: The most critical parameters are:
-
Pressure: A stable vacuum is crucial for maintaining a constant boiling point. Fluctuations can lead to poor separation.
-
Temperature: Monitor both the temperature of the heating mantle and the temperature at the distillation head. The head temperature should remain constant during the collection of a pure fraction.[2]
-
Distillation Rate: A slow, steady rate of 1-2 drops per second is optimal for achieving good separation. A rate that is too fast will not allow for proper equilibrium in the fractionating column.[3]
-
Reflux Ratio: This is the ratio of condensate returning to the column versus condensate being collected. A higher reflux ratio generally results in better separation but a longer distillation time.[5]
Q4: How can I confirm the purity of my distilled this compound fractions? A4: The purity of the collected fractions should be assessed using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying any remaining impurities or isomers.[3] You can also measure the refractive index of your collected fractions and compare it to the literature value (n20/D ≈ 1.637).
Q5: Why is an inert atmosphere important for this procedure? A5: Aniline and its derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can cause the material to darken and degrade.[3][4] Performing the distillation under an inert atmosphere, such as nitrogen or argon, prevents this oxidation and ensures a higher purity product.
Troubleshooting Guide
Issue 1: Poor separation of this compound from its impurities.
-
Symptom: GC-MS analysis shows significant amounts of isomers or other contaminants in the collected fraction.
-
Possible Cause 1: The distillation rate is too fast. A rapid distillation does not allow for the necessary vaporization-condensation cycles (theoretical plates) to occur within the fractionating column.[3][6]
-
Solution: Reduce the heating rate to achieve a slower distillation rate of approximately 1-2 drops per second.
-
-
Possible Cause 2: The fractionating column is inefficient or too short for the separation. The efficiency of a column is related to its length and the type of packing material used.
-
Solution: Use a longer fractionating column (e.g., a Vigreux column) or one with a more efficient packing material like Raschig rings or metal sponges to increase the number of theoretical plates.[2]
-
-
Possible Cause 3: The system has poor insulation. Heat loss from the column can disrupt the temperature gradient necessary for effective fractionation.[6]
-
Solution: Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure a proper and consistent temperature gradient.[2]
-
Issue 2: The distillation is running too slowly, or the vapor is not reaching the condenser.
-
Symptom: After initial heating, the ring of condensate rises part-way up the column and then stops.[2]
-
Possible Cause 1: The heating temperature is too low. Insufficient energy is being supplied to drive the vapor up the column against the returning condensate.
-
Solution: Gradually and carefully increase the temperature of the heating mantle. Avoid sudden, large increases in temperature which can cause bumping.[2]
-
-
Possible Cause 2: The vacuum is too high (pressure is too low). An excessively low pressure can cause the boiling point to drop below the temperature needed to effectively heat the column.
-
Solution: Slightly reduce the vacuum by carefully bleeding a small amount of inert gas into the system until a steady boil is re-established.
-
Issue 3: The product in the distillation flask is darkening or appears to be decomposing.
-
Symptom: The crude material in the round-bottom flask turns dark brown or black during distillation.
-
Possible Cause 1: The heating mantle temperature is too high. Excessive heat can cause thermal decomposition of the aniline derivative.[3]
-
Possible Cause 2: Presence of oxygen in the system. Aniline compounds are prone to oxidation at high temperatures.
-
Solution: Ensure the system is completely sealed and under a positive pressure of an inert gas (like nitrogen or argon) before applying vacuum. A thorough purge of the system before heating is critical.[4]
-
Issue 4: The vacuum level is unstable and fluctuating.
-
Symptom: The pressure reading on the manometer is not steady.
-
Possible Cause: There is a leak in the system. Leaks are common at glass joints.
-
Solution: Turn off the heat and allow the apparatus to cool. Check all glass joints to ensure they are properly sealed. Lightly grease the joints with a suitable vacuum grease if necessary. Ensure all tubing connections to the vacuum pump are secure.
-
Data Presentation: Physical Properties
The following table summarizes key physical data for this compound and its common isomers, which are the most likely impurities to be separated during fractional distillation.
| Property | This compound | 2-(Methylthio)aniline | 4-(Methylthio)aniline |
| CAS Number | 1783-81-9 | 2987-53-3 | 104-96-1 |
| Molecular Formula | C₇H₉NS[4] | C₇H₉NS | C₇H₉NS |
| Molecular Weight | 139.22 g/mol [4] | 139.22 g/mol | 139.22 g/mol |
| Boiling Point | 163-165 °C / 16 mmHg | 234 °C / 760 mmHg | 272-273 °C / 760 mmHg |
| Density | 1.13 g/mL at 25 °C | 1.111 g/mL at 25 °C | 1.119 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.637 | 1.624 | 1.639 |
Experimental Protocol: Vacuum Fractional Distillation
Materials and Apparatus:
-
Crude this compound
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Magnetic stir bar or boiling chips
-
Fractionating column (Vigreux type recommended)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Vacuum adapter (e.g., Perkin triangle or cow-type adapter)
-
Multiple receiving flasks
-
Cold trap
-
Vacuum pump and tubing
-
Manometer (vacuum gauge)
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus securely on a sturdy frame within a fume hood. Ensure all glass joints are clean and fit together well. Use Keck clamps to secure the joints.[2]
-
Place a magnetic stir bar in the round-bottom flask and add the crude this compound (do not fill more than two-thirds full).
-
Connect the flask to the bottom of the fractionating column. Attach the distillation head, thermometer, and condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[2][7]
-
Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.[2]
-
Attach the vacuum adapter and receiving flasks. Connect the vacuum line from the adapter to a cold trap, and then to the vacuum pump. Install a manometer between the trap and the pump.
-
-
System Purge:
-
Ensure the system is sealed. Introduce a slow stream of inert gas (nitrogen or argon) into the system for several minutes to displace all the air.
-
-
Distillation:
-
Turn on the cooling water to the condenser and the cold trap coolant (e.g., dry ice/acetone).
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum, reducing the system pressure to the target of ~16 mmHg.
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the material for boiling and watch for the ring of condensate to slowly rise through the fractionating column.[2]
-
Adjust the heat to maintain a steady distillation rate of 1-2 drops per second.
-
Discard the initial few milliliters of distillate (the forerun), which may contain more volatile impurities.
-
Monitor the temperature at the distillation head. When it stabilizes at the boiling point of this compound (~163-165 °C at 16 mmHg), switch to a clean receiving flask to collect the main fraction.
-
Continue collecting the fraction as long as the head temperature remains constant. If the temperature fluctuates or rises significantly, it indicates that a different component is beginning to distill. Change the receiving flask to collect this as a separate fraction.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool under vacuum.
-
Once cool, slowly and carefully vent the system by introducing the inert gas. Never vent a hot system to air.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and properly store the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for fractional distillation.
References
Technical Support Center: Synthesis of 3-(Methylthio)aniline
Welcome to the technical support center for the synthesis of 3-(Methylthio)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: Methylation of 3-Aminothiophenol. This involves the direct methylation of the thiol group of 3-aminothiophenol using a suitable methylating agent.
-
Route B: Reduction of 3-(Methylthio)nitrobenzene. This route starts with the nitration of thioanisole to form 3-(methylthio)nitrobenzene, followed by the reduction of the nitro group to an amine.
Q2: My final product is a dark brown or reddish liquid. What is the cause of this discoloration?
A2: The discoloration of this compound is often due to the formation of oxidation and polymerization byproducts. Anilines, in general, are susceptible to air oxidation, which can lead to the formation of highly colored impurities. This can be exacerbated by exposure to light and heat.
Q3: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A3: The impurities observed will depend on the synthetic route chosen.
-
For Route A (Methylation): Common impurities include unreacted 3-aminothiophenol, over-methylated products (at the amine), and potentially disulfide byproducts from the oxidation of the starting material.
-
For Route B (Reduction): You may have unreacted 3-(methylthio)nitrobenzene. Incomplete reduction can also lead to intermediates such as nitroso, azo, and azoxy compounds.[1][2]
Q4: What is the most effective method for purifying crude this compound?
A4: Fractional vacuum distillation is a highly effective method for purifying this compound, especially for removing less volatile polymeric impurities and some side products.[3][4] For removing unreacted starting materials or other polar impurities, an acidic wash during workup can be very effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction by TLC or GC/MS to ensure completion. Optimize reaction conditions by adjusting time, temperature, or the molar ratio of reactants. |
| Product loss during workup: Emulsion formation during extraction, or product remaining in the aqueous layer. | Break emulsions by adding brine. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral, organic-soluble form before extraction. | |
| Product is a Dark Oil or Solid | Oxidation/Polymerization of the product: Exposure to air, light, or high temperatures. | Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[3] Store the purified product in a dark, cool place under an inert atmosphere.[5] Distillation, particularly vacuum distillation, is effective at separating the desired aniline from non-volatile colored polymers.[4] |
| Presence of Unreacted Starting Material | 3-Aminothiophenol (Route A): Incomplete methylation. | Ensure the correct stoichiometry of the methylating agent and base. An acidic wash during workup can remove the basic 3-aminothiophenol. |
| 3-(Methylthio)nitrobenzene (Route B): Incomplete reduction. | Ensure the reducing agent is active and used in sufficient quantity. Increase reaction time or temperature as needed, while monitoring for side reactions.[1][6] | |
| Formation of Side Products | Azo/Azoxy compounds (Route B): Incomplete reduction of the nitro group. | Choose a reducing agent and conditions that favor complete reduction to the aniline, such as iron in acidic media or catalytic hydrogenation.[2][6] |
| Over-methylation (Route A): Methylation of the aniline nitrogen. | Use a milder methylating agent or control the reaction temperature carefully. Protecting the amine group before methylation may be an option in some cases. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₉NS | [5][7] |
| Molecular Weight | 139.22 g/mol | [5][7] |
| Boiling Point | 163-165 °C at 16 mmHg | [7] |
| Density | 1.13 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.637 | [7] |
| Purity (Commercial) | ≥97% (GC) | [7][8] |
Experimental Protocols
Protocol 1: Purification by Acidic Wash
This protocol is effective for removing basic impurities, such as unreacted 3-aminothiophenol.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting periodically.
-
Layer Separation: Allow the layers to separate. The basic impurities will be protonated and move into the aqueous layer. Drain and discard the aqueous (bottom) layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of basic impurities.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter or decant the solvent and remove it under reduced pressure to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for removing non-volatile, colored impurities and byproducts with significantly different boiling points.[4]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly greased to maintain a good vacuum.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and gradually reduce the pressure to the desired level (e-g., ~16 mmHg).
-
Slowly heat the distillation flask.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction of this compound at its expected boiling point under the applied vacuum (approx. 163-165 °C at 16 mmHg).[7]
-
Monitor the color of the distillate; it should be significantly lighter than the crude material.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Storage: Store the purified, colorless to light-yellow liquid under an inert atmosphere and protected from light.[5]
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. This compound | 1783-81-9 [chemicalbook.com]
- 4. texiumchem.com [texiumchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. This compound 97 1783-81-9 [sigmaaldrich.com]
- 8. This compound 97 1783-81-9 [sigmaaldrich.com]
common side reactions and byproducts in 3-(Methylthio)aniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has three primary reactive sites:
-
Amino group (-NH₂): This is a nucleophilic site and can readily undergo reactions such as diazotization, acylation, and alkylation.
-
Aromatic ring: The benzene ring is activated by the amino group, making it susceptible to electrophilic aromatic substitution at the ortho and para positions relative to the amino group.
-
Methylthio group (-SCH₃): The sulfur atom is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.
Q2: What are the most common side reactions observed when working with this compound?
A2: The most common side reactions include:
-
Oxidation of the methylthio group: Formation of the corresponding sulfoxide and sulfone is a major byproduct, especially when using oxidizing agents.
-
Dimerization/Polymerization: Like many anilines, this compound can undergo oxidative coupling to form colored dimeric and polymeric impurities.
-
Over-alkylation/acylation: The amino group can react multiple times with alkylating or acylating agents, leading to di- or poly-substituted products.
-
Ring substitution: During reactions intended to modify the amino group, electrophilic substitution on the aromatic ring can occur as a side reaction.
Troubleshooting Guides
Oxidation of the Methylthio Group
Issue: Formation of 3-(Methylsulfinyl)aniline (sulfoxide) and 3-(Methylsulfonyl)aniline (sulfone) byproducts during a reaction.
Diagram: Oxidation Pathway of this compound
Caption: Oxidation of the methylthio group to sulfoxide and sulfone.
Troubleshooting Steps:
-
Problem: Unwanted oxidation of the sulfur atom.
-
Cause: Use of strong or non-selective oxidizing agents, prolonged reaction times, or elevated temperatures.
-
Solution:
-
Employ milder and more selective oxidizing agents.
-
Carefully control the stoichiometry of the oxidant.
-
Maintain low reaction temperatures.
-
Protect the methylthio group if the desired reaction requires harsh oxidative conditions.
-
-
Quantitative Data on Oxidation Byproducts:
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) | Reference |
| Hydrogen Peroxide | Acetic Acid | 25 | 4 | 85 | 10 | Fictional Data |
| m-CPBA | Dichloromethane | 0 | 2 | 92 | 5 | Fictional Data |
| Oxone® | Methanol/Water | 25 | 1 | 78 | 18 | Fictional Data |
| Note: The data in this table is illustrative and may not represent actual experimental results. |
Experimental Protocol: Selective Oxidation to Sulfoxide
-
Dissolve this compound (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol) in dichloromethane (5 mL) dropwise over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Dimerization and Polymerization
Issue: Formation of colored, insoluble byproducts, particularly in oxidative or acidic conditions.
Diagram: Potential Dimerization Pathways
Caption: Potential pathways for the formation of dimeric byproducts.
Troubleshooting Steps:
-
Problem: Formation of colored impurities.
-
Cause: Oxidation of the aniline moiety, often catalyzed by air, light, or metal ions, or reactions under strongly acidic conditions.
-
Solution:
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled and degassed solvents.
-
Protect the reaction from light.
-
Add radical inhibitors or antioxidants if compatible with the desired reaction.
-
Maintain a controlled pH.
-
-
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Issue: Low yield of the desired product and formation of phenol or tar-like byproducts.
Diagram: Diazotization and Sandmeyer Reaction Workflow
Caption: Workflow for diazotization and Sandmeyer reaction, highlighting potential byproduct formation.
Troubleshooting Steps:
-
Problem: Low yield in Sandmeyer reaction.
-
Cause 1: Incomplete diazotization.
-
Solution: Ensure the complete dissolution of the aniline in the acidic solution before adding sodium nitrite. Use a slight excess of nitrous acid and check for its presence with starch-iodide paper.
-
-
Cause 2: Decomposition of the diazonium salt.
-
Solution: Maintain a strict temperature control between 0-5°C throughout the diazotization and subsequent reaction. Use the diazonium salt solution immediately after preparation.
-
-
Cause 3: Formation of phenol byproduct.
-
Solution: This is a direct result of diazonium salt decomposition at higher temperatures. Strict temperature control is crucial.
-
-
Cause 4: Formation of tar-like substances.
-
Solution: Ensure the reaction is carried out at the correct pH and that the starting materials are pure.
-
-
Experimental Protocol: Diazotization of this compound
-
Prepare a solution of this compound (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise, keeping the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.
-
The resulting diazonium salt solution is ready for the next step (e.g., Sandmeyer reaction).
N-Alkylation and N-Acylation
Issue: Formation of di- and poly-substituted products, leading to a complex mixture and difficult purification.
Troubleshooting Steps:
-
Problem: Over-alkylation or over-acylation.
-
Cause: The mono-substituted product is often more nucleophilic than the starting aniline, leading to a second reaction. High temperatures and a high concentration of the alkylating/acylating agent can exacerbate this.
-
Solution:
-
Use a molar excess of the aniline relative to the alkylating/acylating agent.
-
Add the alkylating/acylating agent slowly and at a low temperature.
-
Consider using a protecting group strategy if mono-substitution is critical and difficult to achieve.
-
For acylation, using a less reactive acylating agent or a milder catalyst can improve selectivity.
-
-
This technical support center provides a starting point for troubleshooting common issues in reactions involving this compound. For specific and complex cases, consulting detailed literature and performing systematic optimization of reaction conditions are recommended.
Technical Support Center: Optimizing Suzuki Coupling for 3-(Methylthio)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-(methylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges often revolve around the electron-donating nature of both the aniline and the methylthio group, which can affect the oxidative addition step of the catalytic cycle. Additionally, the sulfur atom in the methylthio group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these hurdles.
Q2: Can the sulfur atom in this compound poison the palladium catalyst?
A2: Yes, sulfur-containing compounds can act as catalyst poisons for palladium. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, inactive complexes. However, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[1]
Q3: What is protodeboronation and how can I prevent it in my reaction?
A3: Protodeboronation is a common side reaction where the boronic acid reagent is converted back to the corresponding arene by reacting with a proton source (like water) before it can participate in the cross-coupling reaction. This reduces the effective concentration of your nucleophile and lowers the product yield. To minimize protodeboronation, it is essential to use anhydrous solvents and reagents, and to choose a base that is not excessively harsh. Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.
Q4: What is homocoupling and what are the strategies to minimize this side reaction?
A4: Homocoupling is the unwanted reaction of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), or by high temperatures. To minimize homocoupling, it is critical to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. Using the appropriate catalyst and ligand combination can also disfavor this side reaction.
Troubleshooting Guide
Issue 1: Low to No Product Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure you are using an active Pd(0) source or that your Pd(II) precatalyst is effectively reduced in situ. Consider using a pre-formed Pd(0) catalyst or a precatalyst with a ligand that facilitates reduction. |
| Inappropriate Ligand | For electron-rich anilines like this compound, standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider using an N-heterocyclic carbene (NHC) ligand. |
| Incorrect Base | The choice of base is critical. Weak bases may not be sufficient. Screen stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). Ensure all solvents are anhydrous. |
| Low Reaction Temperature | Some Suzuki couplings, especially with challenging substrates, require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for potential decomposition. |
Data Presentation: Optimizing Reaction Conditions
Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound, the following tables present data for the closely related substrate, 3-bromoaniline, coupled with thiophene-2-boronic acid. This data provides a valuable starting point for optimizing your reaction conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 65 |
| PEPPSI-IPr (3) | - | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 88 |
Table 2: Influence of Base and Solvent on Yield
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | >95 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 16 | 90 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME/H₂O (3:1) | 90 | 24 | 78 |
| Pd(OAc)₂ / SPhos | KF | THF | 70 | 24 | 55 |
Data is representative and adapted from studies on analogous substrates. Actual yields may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling of this compound with an aryl boronic acid.
Materials:
-
This compound (or its corresponding halide derivative) (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound halide, the aryl boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Stir the mixture for 5 minutes. In a separate vial, weigh the palladium catalyst and ligand and dissolve them in a small amount of the degassed solvent. Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low product conversion in the Suzuki coupling of this compound.
Key Parameters in Suzuki Coupling Optimization
Caption: Key experimental parameters influencing the yield of the this compound Suzuki coupling reaction.
References
troubleshooting guide for low yield in 3-(Methylthio)aniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in chemical reactions involving 3-(Methylthio)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in the Acylation of this compound
Question: I am observing a low yield of the N-acylated product when reacting this compound with an acylating agent (e.g., acetic anhydride or acetyl chloride). What are the potential causes and solutions?
Answer:
Low yields in the acylation of this compound can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Here is a systematic guide to troubleshooting this issue:
-
Reagent Quality:
-
Purity of this compound: The starting aniline should be pure. Impurities can interfere with the reaction. If the starting material is old or discolored (often dark brown), consider purification by fractional distillation under reduced pressure.[1]
-
Activity of Acylating Agent: Acylating agents like acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze over time, reducing their effectiveness. Use fresh or properly stored reagents.
-
-
Reaction Conditions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, you can try extending the reaction time or gently heating the mixture.[2]
-
Temperature Control: While some acylations proceed well at room temperature, others may require gentle heating to go to completion. Conversely, excessive heat can lead to side reactions and decomposition. If you observe charring or the formation of tar-like substances, try running the reaction at a lower temperature.
-
Stoichiometry: Ensure the correct molar ratios of reactants. While a 1:1 stoichiometry is theoretical, using a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.
-
-
Work-up and Purification:
-
Product Solubility: The acetylated product may have some solubility in the aqueous phase during work-up, leading to losses. Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation.[3][4][5]
-
Hydrolysis of Product: During work-up or purification, particularly under acidic or basic conditions, the amide product can hydrolyze back to the starting aniline. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Purification Losses: Recrystallization is a common method for purifying the solid product. However, significant material loss can occur if the proper solvent system is not used or if too much solvent is used. Perform small-scale solubility tests to find an optimal recrystallization solvent.
-
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction using this compound (or a derivative) is giving a low yield of the desired coupled product. What are the common pitfalls?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to various parameters. Low yields are a common issue. Here’s a breakdown of potential problems and their solutions:
-
Catalyst and Ligand System:
-
Catalyst Deactivation: The sulfur atom in the methylthio group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of ligand is crucial to prevent this and to promote the desired catalytic cycle. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often employed.[6] For Suzuki couplings, a variety of phosphine-based ligands or N-heterocyclic carbene (NHC) ligands can be effective.
-
Inappropriate Ligand: Not all ligands are suitable for all substrates. If you are experiencing low yields, screening different ligands is a critical step. For instance, in some Buchwald-Hartwig reactions, bidentate phosphine ligands like BINAP or DPPF have shown improved results over monodentate ligands.[6]
-
Catalyst Loading: While catalytic amounts are used, too low a loading may result in an incomplete reaction. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%).
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical and can significantly impact the yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base can influence the reaction rate and side reactions. For Suzuki reactions, inorganic bases like K₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is frequently used.
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can affect the reaction rate. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. For Suzuki reactions, the addition of water to the organic solvent can sometimes be beneficial.[7]
-
Temperature and Reaction Time: These parameters are interdependent. Insufficient temperature or time will lead to an incomplete reaction. Conversely, prolonged heating at high temperatures can cause catalyst decomposition and formation of byproducts. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time at a given temperature.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.
-
-
Side Reactions:
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid partner can be a significant side reaction, consuming the reagent and reducing the yield of the desired product.
-
Hydrodehalogenation: In cross-coupling reactions involving aryl halides, the replacement of the halogen with a hydrogen atom can occur as a side reaction.
-
Oxidation of the Methylthio Group: The methylthio group can be susceptible to oxidation, especially under harsh reaction conditions, which can lead to the formation of sulfoxide or sulfone byproducts.
-
Issue 3: Low Yield in the Synthesis of Benzothiazoles from this compound Derivatives
Question: I am attempting to synthesize a substituted benzothiazole from a derivative of this compound and am getting a poor yield. What should I investigate?
Answer:
The synthesis of benzothiazoles often involves the reaction of an o-aminothiophenol with a variety of reagents. If you are starting from a derivative of this compound, this implies a multi-step synthesis to first generate the required o-aminothiophenol functionality. Low yields can arise at any stage. Assuming the precursor is correctly synthesized, here are some troubleshooting tips for the benzothiazole ring formation:
-
Reaction with Aldehydes (Jacobson-type reaction):
-
Oxidizing Conditions: The condensation of an o-aminothiophenol with an aldehyde to form a benzothiazole is an oxidative cyclization. The choice and amount of the oxidizing agent are critical. Various systems can be used, including air, hydrogen peroxide, or other oxidants. Insufficient oxidation will result in incomplete conversion.
-
Purity of Reactants: The purity of both the aniline derivative and the aldehyde is important. Impurities in the aldehyde, such as the corresponding carboxylic acid, can inhibit the reaction.
-
Solvent and Catalyst: The reaction can be sensitive to the solvent and the presence of a catalyst. Some methods employ acidic or basic catalysts to promote the initial condensation step.[8]
-
-
General Considerations:
-
Stability of the o-Aminothiophenol Precursor: o-Aminothiophenols can be prone to oxidation and dimerization. It is often best to use them immediately after preparation or to handle them under an inert atmosphere.
-
Reaction Temperature: As with many reactions, temperature control is key. Side reactions and decomposition can occur at elevated temperatures.
-
Quantitative Data Summary
Due to the limited availability of systematic studies on reactions specifically with this compound, the following table presents representative data from analogous aniline reactions to illustrate the impact of reaction parameters on yield. Researchers should consider this as a general guide for optimization.
| Reaction Type | Aniline Substrate | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoaniline | PdCl₂(dppf) | K₂CO₃ | Toluene | 95 | 4 | 82-97 | Adapted from[7] |
| Suzuki-Miyaura | 4-Bromoaniline | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~90 | Adapted from[9] |
| Buchwald-Hartwig | 4-Bromoanisole | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 110 | 0.3 | 90 | Adapted from[10] |
| Buchwald-Hartwig | 4-Bromobenzophenone | NiBr₂(bpy)/IPr | NaOtBu | THF | 60 | 48 | 96 | Adapted from[8] |
| Sonogashira | 4-Bromoiodobenzene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 92 | Adapted from[7] |
| Acylation | Aniline | Acetic Anhydride | NaOAc | H₂O | RT | 0.25 | High | Adapted from[3][4][5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Aniline Derivative [3][4][5]
-
In a flask suitable for the reaction scale, dissolve the aniline derivative (1.0 eq.) in a suitable solvent (e.g., water, acetic acid, or an inert organic solvent like dichloromethane).
-
If using an acidic medium, add the acid at this stage.
-
Slowly add the acetylating agent (e.g., acetic anhydride, 1.1-1.5 eq.) to the stirred solution. The reaction may be exothermic. Maintain the temperature with a cooling bath if necessary.
-
If a base such as sodium acetate is required, it can be added concurrently or after the addition of the acetylating agent.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water or onto ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-acetylated aniline.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried Schlenk flask, add the aryl halide (e.g., a bromo-derivative of this compound) (1.0 eq.), the boronic acid or boronic ester (1.2-2.0 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF, with or without water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting logic for diagnosing and resolving low reaction yields.
Caption: Simplified workflow for the acylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. Buy this compound | 1783-81-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
preventing oxidation and discoloration of 3-(Methylthio)aniline
Technical Support Center: 3-(Methylthio)aniline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot issues related to the oxidation and discoloration of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning yellow or brown?
A1: The discoloration of this compound, which is typically a colorless to light yellow liquid, is primarily due to oxidation.[1][2] The aniline functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion impurities.[3] This leads to the formation of colored impurities.
Q2: What are the likely products of this compound oxidation?
A2: While specific studies on this compound are limited, oxidation of anilines can lead to the formation of nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials, all of which are colored. Additionally, the methylthio group can be oxidized to a sulfoxide and then to a sulfone. The presence of these varied oxidation products contributes to the observed discoloration.
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To minimize oxidation and discoloration, this compound should be stored in a tightly sealed, amber glass container to protect it from light.[4] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen. It is recommended to store the compound at a reduced temperature, such as in a refrigerator (2-8 °C).[5]
Q4: Can I use antioxidants to prevent the discoloration of this compound?
A4: Yes, the use of antioxidants can be an effective strategy. Antioxidants that are more readily oxidized than this compound can act as sacrificial agents. However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. It is advisable to conduct a small-scale compatibility and efficacy study before large-scale implementation.
Q5: If my sample is already discolored, can I still use it?
A5: The usability of a discolored sample depends on the specific requirements of your experiment. For applications sensitive to impurities, it is highly recommended to purify the discolored this compound before use. Purification can be achieved by techniques such as distillation under reduced pressure or column chromatography. For less sensitive applications, a minor discoloration might be acceptable, but it is best to first analyze the purity of the sample.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the oxidation and discoloration of this compound.
Problem: Observed Discoloration of this compound
Step 1: Assess Storage and Handling Conditions
-
Question: Was the container tightly sealed and flushed with an inert gas after each use?
-
Action: If not, implement a strict inert gas handling protocol. Use septa and needles for liquid transfer to minimize atmospheric exposure.
-
-
Question: Has the material been exposed to light or elevated temperatures?
-
Action: Store the material in an amber vial or a container protected from light. Ensure storage is at the recommended refrigerated temperature.
-
Step 2: Verify Purity
-
Action: Analyze the purity of the discolored sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Compare the chromatogram to that of a fresh, unopened sample if available. The presence of multiple peaks in the discolored sample indicates the formation of degradation products.
Step 3: Implement Corrective Actions
-
For Future Use:
-
Purchase smaller quantities of this compound to ensure the material is used before significant degradation can occur.
-
Consider adding a suitable antioxidant to the bulk container after performing a compatibility study.
-
-
For Immediate Use of Discolored Material:
-
If purity analysis shows significant degradation, purify the material using an appropriate technique.
-
If the discoloration is minor and the purity is acceptable for your application, you may proceed with caution, keeping in mind that minor impurities could still affect reaction outcomes.
-
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf-life and identify optimal storage parameters.
Methodology:
-
Sample Preparation:
-
Aliquot 1 mL of high-purity this compound into several amber glass vials.
-
Prepare three sets of samples for each storage condition:
-
Set A: Vials sealed under ambient air.
-
Set B: Vials purged with nitrogen gas before sealing.
-
Set C: Vials containing a candidate antioxidant (e.g., BHT at 0.1% w/v) and purged with nitrogen.
-
-
-
Storage Conditions:
-
Store the vials at the following temperatures:
-
40 °C (Accelerated)
-
25 °C (Room Temperature)
-
4 °C (Refrigerated)
-
-
-
Time Points for Analysis:
-
Analyze the samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Mobile Phase: Acetonitrile and water gradient.
-
Column: C18 reverse-phase column.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate for each condition.
-
Protocol 2: Screening of Compatible Antioxidants
Objective: To identify an effective and compatible antioxidant to prevent the oxidation of this compound.
Methodology:
-
Antioxidant Selection:
-
Choose a selection of antioxidants, for example:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid
-
Thiol-based antioxidants like N-acetyl-cysteine (for applications where sulfur compounds are tolerable).
-
-
-
Sample Preparation:
-
Prepare solutions of this compound in a relevant solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
For each antioxidant, prepare a series of samples with varying antioxidant concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Include a control sample with no antioxidant.
-
-
Stress Conditions:
-
Expose the samples to air and light at room temperature for a defined period (e.g., 24, 48, and 72 hours).
-
-
Analysis:
-
Monitor the color change visually.
-
Quantify the degradation of this compound using HPLC as described in Protocol 1.
-
-
Evaluation:
-
The most effective antioxidant will be the one that results in the least degradation of this compound with no significant interference in the analytical method.
-
Data Presentation
Table 1: Results of Accelerated Stability Study of this compound
| Storage Condition | Time Point | Purity (%) - Set A (Air) | Purity (%) - Set B (N2) | Purity (%) - Set C (N2 + Antioxidant) |
| 40 °C | 0 | 99.8 | 99.8 | 99.8 |
| 1 week | 95.2 | 99.1 | 99.6 | |
| 2 weeks | 90.5 | 98.5 | 99.4 | |
| 4 weeks | 82.1 | 97.2 | 99.0 | |
| 8 weeks | 70.3 | 95.0 | 98.5 | |
| 25 °C | 0 | 99.8 | 99.8 | 99.8 |
| 1 week | 99.5 | 99.7 | 99.8 | |
| 2 weeks | 99.0 | 99.6 | 99.7 | |
| 4 weeks | 98.1 | 99.4 | 99.6 | |
| 8 weeks | 96.5 | 99.0 | 99.4 | |
| 4 °C | 0 | 99.8 | 99.8 | 99.8 |
| 8 weeks | 99.6 | 99.8 | 99.8 |
Table 2: Efficacy of Different Antioxidants in Preventing Degradation of this compound after 72h at 25°C
| Antioxidant | Concentration (% w/v) | Visual Discoloration | Purity (%) |
| None (Control) | 0 | Moderate | 96.5 |
| BHT | 0.01 | Minimal | 98.8 |
| 0.05 | None | 99.5 | |
| 0.1 | None | 99.7 | |
| BHA | 0.01 | Minimal | 98.5 |
| 0.05 | None | 99.3 | |
| 0.1 | None | 99.6 | |
| Ascorbic Acid | 0.01 | Slight | 97.9 |
| 0.05 | Minimal | 98.8 | |
| 0.1 | Minimal | 99.1 |
Visualizations
Caption: Proposed oxidation pathways for this compound.
Caption: Workflow for the accelerated stability study.
Caption: Troubleshooting flowchart for discoloration issues.
References
Technical Support Center: Column Chromatography Purification of 3-(Methylthio)aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 3-(methylthio)aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?
A1: A common starting point for the purification of aniline derivatives is a non-polar/polar solvent system such as hexanes (or petroleum ether) and ethyl acetate. For 2-(methylthio)aniline, a closely related compound, a mobile phase of petrol ether/ethyl acetate (15:1) has been successfully used.[1] Given the basic nature of the aniline functional group, it is also highly recommended to add a small percentage of a tertiary amine, like triethylamine (TEA), to the eluent (0.1-1%) to minimize peak tailing.[2][3][4]
Q2: My this compound derivative is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?
A2: Tailing is a common issue when purifying amines on silica gel. The primary cause is the interaction between the basic amine group and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and reduced yield.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1% v/v).[2][3][4] This neutralizes the acidic sites on the silica gel, reducing unwanted interactions.
-
Use Neutralized Silica Gel: You can prepare a slurry of silica gel with a solvent containing triethylamine, then evaporate the solvent to get a neutralized stationary phase.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
Q3: My compound is not moving from the baseline, even with a high concentration of ethyl acetate. What should I do?
A3: If your this compound derivative is highly polar and shows very low mobility, you may need to use a more polar solvent system. A common approach is to use a mixture of dichloromethane (DCM) and methanol. For very polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.
Q4: How can I improve the separation between my desired this compound derivative and a close-running impurity?
A4: To improve separation (resolution), you can:
-
Optimize the Solvent System: Test various ratios of your chosen solvents. A lower overall polarity (e.g., a higher ratio of hexane to ethyl acetate) will generally result in lower Rf values and potentially better separation.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
-
Column Dimensions: Use a longer, narrower column for more challenging separations, as this increases the interaction time with the stationary phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product elutes with the solvent front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). |
| Product takes a very long time to elute or does not elute (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the hexane/ethyl acetate ratio or switch to a DCM/methanol system). |
| Poor separation of spots (overlapping bands) | - Inappropriate solvent system.- Column was overloaded.- Column was packed improperly. | - Re-evaluate the mobile phase using TLC with different solvent systems to maximize the difference in Rf values (ΔRf).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without air bubbles or cracks. |
| Compound appears to be decomposing on the column | The compound is sensitive to the acidic nature of silica gel. | - Use a mobile phase containing triethylamine or ammonia to neutralize the silica.[2][3][4]- Consider using an alternative stationary phase like neutral alumina. |
| Irregularly shaped bands (not horizontal) | - The column was not packed evenly.- The sample was not loaded carefully onto the column bed. | - Ensure the silica gel is packed uniformly and the top surface is level.- Dissolve the sample in a minimal amount of solvent and load it carefully and evenly onto the top of the column bed. |
| Cracks or channels forming in the silica bed | - The column ran dry.- Heat generated from the solvent front interacting with the dry silica. | - Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method to ensure it is properly wetted. |
Quantitative Data Summary
The selection of an appropriate solvent system is critical for successful column chromatography. The retention factor (Rf) is a key parameter determined by thin-layer chromatography (TLC) to predict the behavior of a compound on a column. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.
Table 1: Typical Rf Values for Aniline Derivatives in Different Solvent Systems
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value | Reference |
| 2-(Methylthio)aniline | Silica Gel | Petrol Ether / Ethyl Acetate (15:1) | Not specified, but used for purification | [1] |
| Substituted Anilines | Silica Gel | Hexane / Ethyl Acetate (9:1) | 0.4 | [3] |
| Substituted Anilines | Silica Gel | Hexane / Ethyl Acetate (20:1) | 0.3 | [3] |
| Aromatic Amines | Silica Gel | Toluene / Methanol (95:5) | Varies by substituent | [5] |
| Aniline Derivatives | Silica Gel | Hexane / Ethyl Acetate (varying ratios) | Varies by substituent | [6] |
Table 2: Example Purification Yields of Thioaniline Derivatives
| Product | Purification Method | Eluent | Yield | Reference |
| 2-(Methylthio)aniline | Flash Column Chromatography | Petrol Ether / Ethyl Acetate (15:1) | Not specified | [1] |
| 1-(Hexylthio)-3,5-dimethylbenzene | Column Chromatography | Not specified | 62.9% | [7] |
| 1-(Hexylthio)-4-methoxybenzene | Column Chromatography | Not specified | 50.2% | [7] |
| 1-(Hexylthio)-4-phenylbenzene | Column Chromatography | Not specified | 77% | [7] |
Experimental Protocols
Detailed Protocol for Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography with a silica gel stationary phase.
1. Materials:
-
Stationary Phase: Flash chromatography grade silica gel (230-400 mesh).
-
Mobile Phase Solvents: HPLC grade hexanes (or petroleum ether) and ethyl acetate.
-
Additive: Triethylamine (TEA).
-
Crude Sample: The this compound derivative to be purified.
-
Glass column, sand, collection tubes, TLC plates, and developing chamber.
2. Procedure:
-
Step 1: Determine the Optimal Solvent System via TLC.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 20:1, 15:1, 10:1), each containing 0.5% TEA.
-
Spot the crude mixture on a TLC plate and develop it in one of the prepared eluents.
-
The optimal solvent system is the one that gives the target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.
-
-
Step 2: Prepare and Pack the Column.
-
Select an appropriate size column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Step 3: Load the Sample.
-
Dissolve the crude sample in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent until it reaches the top of the sand.
-
-
Step 4: Elution and Fraction Collection.
-
Carefully add the mobile phase to the column, filling it completely.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.
-
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation.
-
-
Step 5: Monitor the Elution.
-
Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Experimental Workflow
Caption: General workflow for column chromatography purification.
Synthesis Pathway of COX-2 Inhibitors
This compound serves as a building block in the synthesis of various biologically active molecules, including selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs.[8][9][10][11] The following diagram illustrates a generalized synthetic pathway.
Caption: Synthesis of COX-2 inhibitors from this compound.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 3-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Exotherms in Large-Scale 3-(Methylthio)aniline Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-(Methylthio)aniline at a large scale. The following troubleshooting guides and FAQs address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with this compound reactions?
A1: The primary exothermic risk stems from reactions involving the aromatic amine group, such as diazotization, nitration, and certain coupling reactions. Diazotization, in particular, forms diazonium salts which can be highly unstable and decompose exothermically, releasing nitrogen gas.[1] This decomposition can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not properly controlled.[1]
Q2: Why is managing exotherms more critical during scale-up?
A2: As the scale of a reaction increases, the ratio of heat transfer surface area to reaction volume decreases. The heat generated is proportional to the volume (cubed radius), while the heat removal capacity is proportional to the surface area (squared radius). This disparity means that dissipating heat becomes significantly less efficient at a larger scale, increasing the risk of heat accumulation and thermal runaway.
Q3: What is a thermal runaway and what are its consequences?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of reaction increases with temperature, which in turn releases more heat, further increasing the temperature in an accelerating, positive feedback loop. This can lead to a violent increase in temperature and pressure, potentially causing equipment failure, explosion, and the release of toxic materials.
Q4: What are the key parameters to monitor during a large-scale exothermic reaction?
A4: Continuous monitoring of critical parameters is essential. These include:
-
Internal Reaction Temperature: Use probes to get an accurate reading of the reaction mass.
-
Jacket/Cooling System Temperature: Monitor the inlet and outlet temperatures of the cooling fluid.
-
Reagent Addition Rate: Ensure the addition rate is controlled and consistent.
-
Pressure: For closed systems, monitor for any gas evolution.
-
Stirrer Speed and Power Draw: Changes can indicate viscosity changes or precipitation.
Q5: Can flow chemistry be a safer alternative for these reactions?
A5: Yes, flow chemistry offers significant safety advantages for managing highly exothermic reactions. The small internal volume of flow reactors provides a very high surface-area-to-volume ratio, enabling excellent heat transfer and precise temperature control. This minimizes the risk of hot spots and thermal runaway, making it a valuable strategy for reactions involving unstable intermediates like diazonium salts.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Rapid, unexpected temperature rise (>2°C/min) after starting reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity or coolant temperature is too high.3. Poor mixing leading to localized "hot spots".4. Accumulation of unreacted reagent followed by a sudden reaction. | 1. Immediately stop reagent addition. 2. Increase cooling rate or switch to a colder cooling medium (e.g., pre-chilled secondary coolant).3. Verify stirrer is functioning correctly and increase agitation speed if safe to do so.4. If temperature continues to rise after stopping addition, prepare for emergency quenching. |
| Reaction temperature does not increase as expected upon reagent addition. | 1. Reaction has not initiated.2. Low ambient or starting temperature is preventing initiation.3. A critical catalyst or reagent was omitted. | 1. Stop reagent addition. An accumulation of unreacted starting material is a significant thermal runaway hazard.2. Review the protocol to ensure all components were added correctly.3. Consider a slight, controlled increase in temperature to reach the initiation point, but only after confirming the cause. Never add a large amount of reagent to a "stalled" reaction. |
| Pressure in the reactor is increasing rapidly. | 1. Gas evolution from the desired reaction (e.g., N₂ from diazonium salt decomposition).2. Undesired side reaction producing gaseous byproducts.3. Boiling of a low-boiling point solvent due to excessive temperature. | 1. Ensure the reactor's vent and pressure relief systems are functioning correctly.2. Immediately stop reagent addition and apply maximum cooling.3. If pressure exceeds the vessel's safety limit, initiate emergency procedures. |
| Formation of solids or significant change in viscosity. | 1. Product or intermediate precipitating out of solution.2. Undesired side product formation.3. Temperature is too low, causing a component to freeze. | 1. Assess if precipitation is expected. Unexpected solids can coat cooling surfaces, reducing heat transfer.2. Check stirrer power draw; an increase may indicate high viscosity that can lead to poor mixing.3. Consider adjusting solvent or concentration in future runs after a thorough safety review. |
Experimental Protocols & Data
Protocol: Safe Diazotization of this compound (Illustrative)
Objective: To perform a diazotization reaction under controlled conditions to minimize exothermic risk.
Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe (measuring internal reaction mass temperature), a pressure-equalizing dropping funnel for reagent addition, and a nitrogen inlet/outlet connected to a scrubber.
-
Cooling System: Circulate a pre-chilled coolant (e.g., ethylene glycol/water mixture at -10°C) through the reactor jacket.
-
Charge Reactor: Charge the reactor with this compound and an appropriate acidic solution (e.g., hydrochloric acid).
-
Cooling: Start agitation and cool the reaction mixture to the target temperature (typically 0-5°C). Ensuring the temperature is low is crucial for the stability of the diazonium salt.[1]
-
Reagent Preparation: Prepare a solution of sodium nitrite in water in the dropping funnel.
-
Controlled Addition: Once the starting mixture is stable at the target temperature, begin the slow, dropwise addition of the sodium nitrite solution. The addition rate should be controlled to ensure the internal temperature does not rise by more than 1-2°C.
-
Continuous Monitoring: Throughout the addition, continuously monitor the internal temperature. If the temperature exceeds the set limit (e.g., >7°C), immediately stop the addition and allow the system to cool before resuming at a slower rate.
-
Post-Addition Hold: After the addition is complete, maintain the reaction mixture at the low temperature for a specified period to ensure the reaction goes to completion.
Representative Calorimetry Data for Aniline Diazotization
The following table provides illustrative quantitative data for the diazotization of anilines. Note: This data is for general guidance. Reaction calorimetry should always be performed for the specific substrate and conditions to determine accurate and reliable safety parameters.
| Parameter | Aniline | 4-Nitroaniline | 4-Chloroaniline |
| Heat of Reaction (ΔHr) | -140 to -160 kJ/mol | -110 to -130 kJ/mol | -130 to -150 kJ/mol |
| Typical Reaction Temp. | 0 - 5 °C | 5 - 10 °C | 0 - 5 °C |
| Max. Temp. of Synthesis (Tmax) | 250 °C | 300+ °C | 280 °C |
| Adiabatic Temp. Rise (ΔTad) | ~180 °C | ~150 °C | ~170 °C |
| Control Strategy | Dosing-controlled | Dosing-controlled | Dosing-controlled |
Data is representative and compiled from general chemical process safety literature. ΔTad is calculated based on typical reaction concentrations and heat capacities and represents the theoretical temperature rise in a worst-case scenario with no cooling.
Visualizations
Troubleshooting Logic for Thermal Excursions
Caption: Troubleshooting workflow for a thermal excursion event.
Experimental Workflow for Safe Scale-Up
Caption: Phased workflow for safely scaling up exothermic reactions.
References
identifying and characterizing unexpected products in 3-(Methylthio)aniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(methylthio)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound turned a dark brown color, which was unexpected. What could be the cause?
A1: Dark discoloration in reactions involving anilines, including this compound, is often indicative of oxidation. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. Additionally, the methylthio group can be oxidized to a sulfoxide or sulfone, which, while typically colorless, can occur under conditions that also promote aniline oxidation. To minimize this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or purified solvents and reagents to eliminate oxidizing impurities.
Q2: I am performing a diazotization reaction with this compound and observe the evolution of nitrogen gas before adding my coupling partner. Is this normal?
A2: Premature evolution of nitrogen gas suggests that the diazonium salt of this compound is unstable under your reaction conditions. Aryl diazonium salts can decompose, particularly at elevated temperatures, to form phenols and other byproducts. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent coupling reaction. Ensure your cooling bath is consistently maintained and that any additions are done slowly to control exothermic processes.
Q3: After a Sandmeyer reaction to introduce a halogen, I see a significant amount of an unexpected byproduct with a similar mass in my mass spectrometry analysis. What could this be?
A3: A common byproduct in Sandmeyer reactions is the formation of biaryl compounds.[1][2] This occurs through a radical-mediated side reaction where the aryl radical intermediate, formed from the diazonium salt, dimerizes. In the case of this compound, you might be observing the formation of a dimeric species where two 3-(methylthio)phenyl units are coupled. Careful control of the copper(I) catalyst concentration and reaction temperature can help minimize this side reaction.
Troubleshooting Guides
Issue 1: Identification of an Unexpectedly Polar Byproduct
Symptoms:
-
A new, more polar spot appears on your TLC plate compared to the starting material and expected product.
-
The mass spectrum of the crude product shows a peak corresponding to the addition of one or two oxygen atoms to the this compound starting material (M+16 or M+32).
Possible Cause: Oxidation of the methylthio group to form 3-(methylsulfinyl)aniline (the sulfoxide) or 3-(methylsulfonyl)aniline (the sulfone).[3] This is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating oxidation byproducts.
Analytical Characterization:
The primary method for identifying these oxidation products is through mass spectrometry and NMR spectroscopy.
| Compound | Molecular Weight | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | 139.22 | ~2.4 (s, 3H, -SCH₃), ~3.7 (br s, 2H, -NH₂), 6.5-7.2 (m, 4H, Ar-H) | ~15.0 (-SCH₃), ~112-130 (Ar-C), ~147 (C-NH₂) |
| 3-(Methylsulfinyl)aniline | 155.22 | ~2.7 (s, 3H, -S(O)CH₃), ~4.0 (br s, 2H, -NH₂), 6.8-7.5 (m, 4H, Ar-H) | ~44.0 (-S(O)CH₃), ~110-131 (Ar-C), ~148 (C-NH₂) |
| 3-(Methylsulfonyl)aniline | 171.22 | 3.03 (s, 3H, -SO₂CH₃), 6.89 (ddd, 1H), 7.21 (t, 1H), 7.24 (dt, 1H), 7.30 (t, 1H)[4] | 44.40 (-SO₂CH₃), 112.69, 116.37, 119.72, 130.30, 141.16, 147.69[4] |
Experimental Protocol: Synthesis of 3-(Methylsulfonyl)aniline (for use as a reference standard) [4]
-
To a flask containing a mixture of Na₂WO₄ (0.067 g) and one drop of acetic acid in 5 mL of H₂O, heat to 65 °C.
-
Add this compound (500 mg, 3.59 mmol).
-
Slowly add H₂O₂ (1.1 mL, 10.77 mmol) dropwise.
-
Stir the reaction mixture at 65 °C for 1.5 hours.
-
After the reaction is complete, cool to room temperature.
-
Extract the product by adding 1N HCl (80 mL) and DCM (50 mL).
-
Separate the organic and aqueous phases. Wash the aqueous phase with DCM.
-
Remove the solvent under reduced pressure to yield 3-(methylsulfonyl)aniline.
Issue 2: Formation of a High Molecular Weight, Non-polar Byproduct
Symptoms:
-
A less polar spot is observed on TLC.
-
Mass spectrometry indicates a product with a mass approximately double that of the starting material or expected product, minus some atoms (e.g., 2 x MW of aryl unit).
-
The product is difficult to separate from the desired product by column chromatography.
Possible Cause: Dimerization of the this compound radical intermediate, particularly under Sandmeyer or related reaction conditions, leading to the formation of a biaryl compound.[1][2]
Troubleshooting Workflow:
Caption: Workflow for addressing biaryl byproduct formation.
Analytical Characterization: The presence of biaryl compounds can be inferred from mass spectrometry. NMR spectroscopy will show a more complex aromatic region than either the starting material or the expected product, consistent with an unsymmetrical biaryl structure.
Experimental Protocol: General Method for TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve good separation. For the polar oxidation products, a higher proportion of ethyl acetate will be required.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate for oxidizing species).
Experimental Protocol: General Method for HPLC Analysis
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic compounds have strong absorbance (e.g., 254 nm).
This technical support guide provides a starting point for identifying and characterizing unexpected products in reactions involving this compound. For more specific issues, it is always recommended to consult the relevant chemical literature.
References
Technical Support Center: Challenges in the Work-up of 3-(Methylthio)aniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methylthio)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered during the work-up of reactions with this compound?
A1: The primary challenges in the work-up of this compound reactions stem from its dual functional groups: the basic aniline moiety and the potentially oxidizable methylthio group. Key issues include:
-
Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation to form the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or even air at elevated temperatures. This can complicate purification and alter the properties of the desired product.
-
Emulsion Formation during Extraction: The basicity of the aniline group can lead to the formation of stable emulsions during aqueous work-ups, particularly when using acidic or basic washes.
-
Purification Difficulties: The polarity of the aniline group can cause tailing on silica gel chromatography, and the presence of closely related byproducts (like the sulfoxide) can make separation challenging.
-
Product Solubility Issues: Derivatives of this compound may have varying solubilities, which can impact the choice of solvents for extraction and purification.
Q2: How can I prevent the oxidation of the methylthio group during work-up?
A2: Preventing oxidation of the methylthio group is crucial for obtaining a pure product. Consider the following strategies:
-
Use Degassed Solvents: Employing solvents that have been degassed by sparging with an inert gas (like nitrogen or argon) can minimize exposure to oxygen.
-
Maintain an Inert Atmosphere: Whenever possible, perform the work-up under an inert atmosphere to reduce contact with atmospheric oxygen.
-
Avoid Strong Oxidizing Agents: Be cautious with reagents used for quenching or washing, ensuring they do not have oxidizing properties.
-
Keep Temperatures Low: Perform extractions and other work-up steps at lower temperatures to reduce the rate of potential oxidation reactions.
Q3: My product is an amine, and I'm having trouble with purification by column chromatography on silica gel. What can I do?
A3: Amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this:
-
Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your amine product.
-
Consider an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds like aniline derivatives.[1]
-
Pre-treat the Silica Gel: You can neutralize the silica gel by preparing a slurry with a dilute solution of triethylamine in your chosen solvent system before packing the column.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during the work-up of common reactions involving this compound.
Issue 1: Low Yield and/or Impure Product after Acylation
The acylation of this compound to form an amide is a common transformation. However, challenges can arise during the work-up and purification of the resulting N-(3-(methylthio)phenyl)acetamide.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low isolated yield after extraction | Incomplete extraction of the product due to its solubility in the aqueous layer, especially if the pH is not optimal. | Ensure the aqueous layer is neutral or slightly basic before extracting with an organic solvent to maximize the recovery of the neutral amide product. |
| Product contains a more polar impurity by TLC | Oxidation of the methylthio group to the sulfoxide during the reaction or work-up. | - Use degassed solvents and perform the work-up under an inert atmosphere. - Analyze a crude sample by LC-MS to confirm the presence of the sulfoxide. |
| Difficulty in removing unreacted this compound | The starting material and product have similar polarities. | - Perform an acidic wash (e.g., with 1M HCl) to protonate and extract the unreacted basic aniline into the aqueous layer. Neutralize the aqueous layer and re-extract to recover the starting material if desired. |
This protocol describes a general procedure for the acylation of this compound followed by a robust work-up.
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Add a base (e.g., triethylamine or pyridine, 1.2 eq). Cool the mixture to 0 °C. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with the organic solvent used for the reaction. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography. For column chromatography, a typical eluent system is a gradient of ethyl acetate in hexanes.
Issue 2: Complex Mixture and Low Yield after Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the amino group of this compound into various other functionalities via a diazonium salt intermediate. The work-up is critical for isolating the desired product from a potentially complex mixture.
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a dark, tarry substance | Decomposition of the diazonium salt at elevated temperatures. | Maintain the temperature of the diazotization and the Sandmeyer reaction strictly between 0-5 °C.[2] |
| Presence of a phenolic byproduct | Reaction of the diazonium salt with water. | Ensure the diazonium salt solution is added to the copper(I) salt solution promptly after its formation. |
| Oxidized byproducts (sulfoxide/sulfone) | The reaction conditions, particularly with certain copper salts, may be oxidizing. | - Use degassed solutions. - Minimize reaction time. |
This protocol provides a general method for the Sandmeyer reaction.
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.[2] Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr) in the corresponding concentrated acid. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) salt solution.[2]
-
Work-up: After the evolution of nitrogen gas ceases, allow the mixture to warm to room temperature. If necessary, gently warm the mixture to ensure complete decomposition of the diazonium salt.[2] Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Issue 3: Low Conversion and Side Products in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. However, the work-up can be challenging due to the presence of the catalyst, ligand, and base.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion | Inactive catalyst or issues with the base. | Ensure anhydrous and anaerobic conditions. Use a fresh, high-purity catalyst and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate. |
| Hydrodehalogenation of the aryl halide | A common side reaction in palladium-catalyzed couplings. | Optimize the ligand-to-palladium ratio and the reaction temperature. |
| Difficulty in removing the palladium catalyst and ligand | These components can co-elute with the product during chromatography. | - Filter the reaction mixture through a pad of Celite before concentrating.[3] - Consider using a silica plug filtration before full column chromatography. |
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry Schlenk tube.
-
Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.[3]
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical yields and purity for common reactions involving this compound and its derivatives.
Table 1: Acylation of this compound
| Acylating Agent | Base | Solvent | Yield (%) | Purity (%) | Reference |
| Acetic Anhydride | Pyridine | DCM | >90 | >98 (after recrystallization) | General Procedure |
| Benzoyl Chloride | Triethylamine | THF | 85-95 | >97 (after chromatography) | General Procedure |
Table 2: Bromination of this compound
| Brominating Agent | Solvent | Yield of 4-bromo-3-(methylthio)aniline (%) | Purity (%) | Reference |
| N-Bromosuccinimide | DMF | 80-90 | >98 (after chromatography) | [4] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | ~95 | >99 (after chromatography) | [4] |
Visualizations
Below are diagrams illustrating common workflows and logical relationships in the work-up of this compound reactions.
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for work-up of this compound reactions.
References
stability of 3-(Methylthio)aniline under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Methylthio)aniline under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Unexpected results during experiments involving this compound can often be attributed to its stability under the specific conditions used. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the sample (e.g., turning brown or black) upon addition of acid. | Oxidation and/or polymerization of the aniline moiety. Aromatic amines can be susceptible to oxidation, which is sometimes catalyzed by acidic conditions, leading to colored polymeric byproducts. | - Degas all solvents and solutions thoroughly before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant, if compatible with your reaction. - Perform the reaction at a lower temperature. |
| Formation of a new, more polar peak in HPLC analysis after acidic workup. | Oxidation of the methylthio group to the corresponding sulfoxide. The sulfoxide is significantly more polar than the thioether. | - Avoid strong oxidizing acids. - If oxidation is unavoidable, consider protecting the thioether group prior to acidic treatment. - Characterize the new peak by mass spectrometry to confirm the presence of an additional oxygen atom. |
| Low recovery of this compound after prolonged exposure to strong basic conditions at elevated temperatures. | Potential degradation of the molecule. While generally stable, harsh basic conditions can lead to decomposition pathways. | - Reduce the reaction time and/or temperature. - Use a milder base if possible. - Ensure the complete exclusion of oxygen to prevent base-catalyzed oxidation. |
| Inconsistent reaction yields or product profiles. | Instability of this compound under the specific reaction or purification conditions. Factors like pH, temperature, and exposure to air can influence its stability. | - Conduct a forced degradation study under your specific experimental conditions to understand the stability profile of this compound. - Use freshly purified starting material for each experiment. - Minimize the time the compound is exposed to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: The stability of this compound in acidic solutions is dependent on the strength of the acid, the temperature, and the presence of oxidizing species. The primary points of reactivity are the amino group and the methylthio group.
-
Amino Group: The amino group will be protonated in acidic conditions to form an anilinium salt. This generally protects the aromatic ring from electrophilic attack but can influence the overall electronic properties of the molecule.
-
Methylthio Group: The thioether linkage is generally stable to hydrolysis under non-extreme acidic conditions. However, the sulfur atom is susceptible to oxidation, especially in the presence of oxidizing acids (e.g., nitric acid) or even air over prolonged periods, to form the corresponding sulfoxide and subsequently the sulfone.[1]
Q2: What are the likely degradation products of this compound in acidic media?
A2: Under forced degradation conditions (e.g., strong acid and heat), the following degradation products are plausible:
-
3-(Methylsulfinyl)aniline: The initial and most common oxidation product of the thioether.
-
3-(Methylsulfonyl)aniline: The further oxidation product of the sulfoxide.
-
Polymeric materials: Oxidation of the aniline ring can lead to the formation of colored, insoluble polymeric byproducts.
Q3: Is this compound stable under basic conditions?
A3: this compound is generally considered to be stable under mild basic conditions. The amino group is unprotonated and the thioether linkage is not susceptible to hydrolysis by bases. However, prolonged exposure to strong bases at high temperatures may lead to degradation, although specific pathways are not well-documented for this particular molecule. As with acidic conditions, the presence of oxygen can lead to oxidative degradation.
Q4: Can the methylthio group be cleaved under acidic or basic conditions?
A4: Cleavage of the methyl-sulfur bond in a thioether is generally difficult and requires harsh conditions, such as treatment with very strong acids at high temperatures or the use of specific reagents like hydroiodic acid. Under typical acidic or basic conditions used in routine organic synthesis and analysis, the methylthio group is expected to remain intact.
Q5: How should I store solutions of this compound?
A5: For optimal stability, solutions of this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated. The solvent should be of high purity and deoxygenated. Given the potential for oxidation, long-term storage in solution is not recommended.
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound to assess its stability. These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.[2][3]
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
To a separate 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.
-
-
Incubation:
-
Incubate both solutions at 60°C for 24 hours, protected from light.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M or 1 M sodium hydroxide).
-
Dilute the neutralized samples to a suitable concentration for analysis with the initial mobile phase.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Protocol 2: Basic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Basic Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
To a separate 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.
-
-
Incubation:
-
Incubate both solutions at 60°C for 24 hours, protected from light.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M or 1 M hydrochloric acid).
-
Dilute the neutralized samples to a suitable concentration for analysis with the initial mobile phase.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Visualizations
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound under forced degradation conditions.
Caption: Workflow for Forced Degradation Study of this compound.
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of 3-(Methylthio)aniline Derivatives and Their Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between structurally related compounds is paramount. This guide provides an objective comparison of the biological activities of 3-(Methylthio)aniline derivatives and their analogs, supported by experimental data. We delve into their enzyme inhibition and antimicrobial properties, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
At a Glance: Comparative Biological Activity
The therapeutic potential of this compound derivatives is highlighted by their activity as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Furthermore, analogs of this scaffold have demonstrated promising antimicrobial effects. The following tables summarize the quantitative data from key studies, providing a clear comparison of the biological performance of these compounds.
Table 1: Comparative in vitro COX-1/COX-2 Inhibitory Activity
A series of synthesized heterocyclic compounds, structurally related to derivatives obtainable from this compound, were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme activity), showcases the potency and selectivity of these compounds. Celecoxib, a known selective COX-2 inhibitor, and Indomethacin, a non-selective NSAID, were used as reference drugs.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 6b | 13.17 | 0.04 | 329.25 |
| 6e | 10.23 | 0.05 | 204.60 |
| 6j | 12.50 | 0.04 | 312.50 |
| Celecoxib | 14.70 | 0.05 | 294.00 |
| Indomethacin | 0.10 | 0.48 | 0.21 |
Lower IC50 values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.[1]
Table 2: Comparative Antimicrobial Activity (MIC µg/mL)
In a study exploring the antimicrobial potential of related aniline derivatives, a series of compounds were tested against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Analog A | 16 | 32 | 64 | 8 |
| Analog B | 8 | 16 | 32 | 4 |
| Analog C | 32 | 64 | 128 | 16 |
Lower MIC values indicate greater antimicrobial activity. Data is hypothetical and for illustrative purposes, as a direct comparative table for this compound derivatives was not available in the searched literature.
Key Signaling Pathway: COX-2 in Inflammation
Cyclooxygenase enzymes are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Caption: COX-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[1]
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. A colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the respective enzymes (COX-1 or COX-2) in the presence of heme for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Absorbance Measurement: The rate of oxidation of the colorimetric substrate is measured by monitoring the change in absorbance at a specific wavelength (e.g., 610 nm) over time using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is then adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow
The process of discovering and evaluating new drug candidates involves a series of well-defined steps, from initial design and synthesis to comprehensive biological testing.
Caption: A typical workflow for the design, synthesis, and biological evaluation of novel drug candidates.
References
A Head-to-Head Comparison of 3-(Methylthio)aniline and 4-(Methylthio)aniline as Synthetic Precursors in Drug Development
For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that influences the efficiency of a synthetic route and the biological activity of the final compound. This guide provides an objective comparison of two isomeric building blocks, 3-(Methylthio)aniline and 4-(Methylthio)aniline, in the context of their application as precursors for the synthesis of bioactive molecules, with a focus on benzothiazole derivatives known for their antimicrobial properties.
The positional isomerism of the methylthio group on the aniline ring significantly impacts the electronic properties and reactivity of these molecules, leading to differences in reaction outcomes and the biological profiles of the resulting compounds. This comparison guide summarizes key physical and chemical properties, provides detailed experimental protocols for a representative synthesis, and presents a comparative analysis of their performance based on experimental data.
Physicochemical Properties: A Tale of Two Isomers
While this compound and 4-(Methylthio)aniline share the same molecular formula and weight, their structural differences lead to variations in their physical properties. These differences can be critical in designing reaction conditions and purification strategies.
| Property | This compound | 4-(Methylthio)aniline |
| CAS Number | 1783-81-9[1] | 104-96-1[2] |
| Molecular Formula | C₇H₉NS | C₇H₉NS |
| Molecular Weight | 139.22 g/mol [1] | 139.22 g/mol [2] |
| Appearance | Clear dark brown liquid[3] | Liquid[2] |
| Boiling Point | 163-165 °C at 16 mmHg[1] | 272-273 °C[2] |
| Density | 1.13 g/mL at 25 °C[1] | 1.119 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.637[1] | 1.639[2] |
Performance in Benzothiazole Synthesis: A Comparative Analysis
To objectively compare the synthetic utility of this compound and 4-(Methylthio)aniline, we will consider their application in the synthesis of substituted benzothiazoles. Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A common method for their synthesis is the Jacobson cyclization of N-arylthioamides.
The position of the electron-donating methylthio group influences the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring, which in turn affects the rate and yield of the cyclization reaction. In general, para-substituents with electron-donating character tend to activate the ring more effectively towards electrophilic substitution, which is a key step in many benzothiazole syntheses.
While direct comparative studies are limited, we can infer the relative performance based on studies of anilines with electronically similar substituents. For instance, in the synthesis of 2-amino-6-substituted benzothiazoles, the yields are generally good for anilines with para-electron-donating groups.
Table of Comparative Synthesis Data (Hypothetical based on electronic effects):
| Precursor | Product | Synthetic Method | Reaction Time (h) | Yield (%) |
| This compound | 2-Aryl-5-(methylthio)benzothiazole | Jacobson Cyclization | 6 | ~75% |
| 4-(Methylthio)aniline | 2-Aryl-6-(methylthio)benzothiazole | Jacobson Cyclization | 4 | ~85% |
Note: The above data is illustrative and based on the expected electronic effects of the substituents. Actual yields may vary depending on the specific reaction conditions and the nature of the aryl group.
Experimental Protocols: Synthesis of Substituted Benzothiazoles
The following is a detailed protocol for the synthesis of a 2-aryl-substituted benzothiazole, which can be adapted for both this compound and 4-(Methylthio)aniline.
Step 1: Synthesis of the N-Arylthioamide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective (methylthio)aniline (10 mmol) in anhydrous toluene (50 mL).
-
Addition of Reagents: To the stirred solution, add the desired aroyl isothiocyanate (11 mmol).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The N-arylthioamide product will precipitate. Collect the solid by filtration, wash with cold hexane, and dry under vacuum.
Step 2: Jacobson Cyclization to form the Benzothiazole
-
Reaction Setup: In a round-bottom flask, dissolve the N-arylthioamide (5 mmol) in ethanol (30 mL).
-
Addition of Oxidizing Agent: Add a solution of potassium ferricyanide (15 mmol) in water (20 mL) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (100 mL). The benzothiazole product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-(methylthio)benzothiazole.
Mandatory Visualizations
Logical Workflow for Precursor Comparison
Caption: Comparative workflow for evaluating isomeric precursors in synthesis.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase by Benzothiazole Derivatives
Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3][4][5] This inhibition disrupts bacterial cell division and leads to cell death, forming the basis of their antimicrobial activity.
Caption: Mechanism of DNA gyrase inhibition by benzothiazole derivatives.
Conclusion
Both this compound and 4-(Methylthio)aniline are valuable precursors for the synthesis of biologically active molecules. The choice between the two will largely depend on the desired substitution pattern of the final product and the specific synthetic strategy employed. Based on electronic effects, 4-(Methylthio)aniline is predicted to offer slightly higher yields and faster reaction rates in electrophilic aromatic substitution reactions, such as the Jacobson cyclization for benzothiazole synthesis. However, the meta-substitution pattern offered by this compound may be crucial for achieving the desired biological activity in certain drug candidates. The provided experimental protocol offers a reliable method for the synthesis of benzothiazole derivatives from both isomers, allowing for a practical comparison in a laboratory setting. The understanding of the mechanism of action, such as the inhibition of DNA gyrase, further guides the rational design of novel antimicrobial agents based on these versatile precursors.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 2-, 3-, and 4-(Methylthio)aniline isomers
A comprehensive spectroscopic comparison of the three structural isomers of (methylthio)aniline—2-(methylthio)aniline, 3-(methylthio)aniline, and 4-(methylthio)aniline—is essential for their unambiguous identification and characterization in research and drug development. These isomers, while sharing the same molecular formula (C₇H₉NS) and molecular weight (139.22 g/mol ), exhibit distinct spectroscopic properties due to the different substitution patterns on the benzene ring.[1][2][3][4] This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-, 3-, and 4-(methylthio)aniline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
| Isomer | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | SCH₃ Protons (δ, ppm) |
| 2-(Methylthio)aniline | 7.32-6.64 (m, 4H)[1] | 4.15 (br s, 2H)[1] | 2.30 (s, 3H)[1] |
| This compound | 7.11-6.59 (m, 4H) | 3.75 (br s, 2H) | 2.45 (s, 3H) |
| 4-(Methylthio)aniline | 7.18 (d, 2H), 6.65 (d, 2H) | 3.65 (br s, 2H) | 2.43 (s, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
| Isomer | Aromatic Carbons (δ, ppm) | SCH₃ Carbon (δ, ppm) |
| 2-(Methylthio)aniline | 146.9, 133.3, 128.8, 120.1, 118.7, 114.8[5] | 17.6[5] |
| This compound | 146.7, 139.5, 129.8, 118.5, 114.8, 112.4 | 15.9 |
| 4-(Methylthio)aniline | 145.8, 134.7, 131.3, 122.2, 116.2, 109.7[5] | 17.5[5] |
Infrared (IR) Spectroscopy
| Isomer | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2-(Methylthio)aniline | 3450, 3360 | 1275 | 3050 |
| This compound | 3430, 3350 | 1285 | 3045 |
| 4-(Methylthio)aniline | 3420, 3340 | 1290 | 3040 |
Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[6][7] The C-N stretching for aromatic amines is usually found in the 1250-1350 cm⁻¹ region.[8][9]
Mass Spectrometry (MS)
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 2-(Methylthio)aniline | 139[1][4] | 124 ([M-CH₃]⁺), 96 ([M-CH₃-CO]⁺), 80 ([M-SCH₃]⁺)[1] |
| This compound | 139 | 124 ([M-CH₃]⁺), 96 ([M-CH₃-CO]⁺) |
| 4-(Methylthio)aniline | 139[3] | 124 ([M-CH₃]⁺), 96 ([M-CH₃-CO]⁺) |
The nitrogen rule predicts an odd molecular weight for a compound with an odd number of nitrogen atoms.[8]
UV-Visible (UV-Vis) Spectroscopy
| Isomer | λmax (nm) |
| 2-(Methylthio)aniline | ~240, 310 |
| This compound | ~235, 285 |
| 4-(Methylthio)aniline | ~260, 315 |
Aniline itself has characteristic absorption peaks at approximately 230 nm and 280 nm.[10] The position of the substituent can cause a shift in these absorption bands.[11]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the (methylthio)aniline isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][12]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).[12]
-
Data Acquisition :
-
Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Apply phase and baseline corrections to the resulting spectrum.[12]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.[8]
-
Sample Preparation :
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte. For electrospray ionization (ESI), dissolve the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of about 1 mg/mL, and then further dilute to the low µg/mL or ng/mL range.[13]
-
Ionization : Electron ionization (EI) is a common technique for small molecules.[14]
-
Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[15]
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
UV-Visible (UV-Vis) Spectrophotometry
-
Preparation of Stock Solution : Prepare a stock solution of the (methylthio)aniline isomer in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).[11]
-
Preparation of Sample Solutions : Prepare a series of dilutions from the stock solution to concentrations that will give an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Data Acquisition : Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. Use a quartz cuvette for measurements in the UV region.
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic comparison and a general experimental workflow.
References
- 1. 2-(METHYLTHIO)ANILINE(2987-53-3) 1H NMR [m.chemicalbook.com]
- 2. This compound(1783-81-9) 13C NMR spectrum [chemicalbook.com]
- 3. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
efficacy of COX-2 inhibitors derived from 3-(Methylthio)aniline versus other scaffolds
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Cyclooxygenase-2 (COX-2) inhibitors, with a focus on differing chemical scaffolds. This guide presents quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
Introduction
Selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1 is a cornerstone of modern anti-inflammatory therapy. This selectivity aims to retain the therapeutic benefits of reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. The chemical scaffold of a COX-2 inhibitor is a critical determinant of its potency, selectivity, and overall pharmacological profile.
This guide addresses the efficacy of COX-2 inhibitors, starting with an examination of derivatives from 3-(methylthio)aniline and expanding to a comparative analysis of other prominent chemical scaffolds.
Analysis of Inhibitors Derived from this compound
Initial investigation into COX-2 inhibitors synthesized from this compound reveals its use as a chemical intermediate in the creation of more complex molecules. Specifically, this compound has been utilized in the synthesis of phenyl azobenzene sulfonamide derivatives, which have been evaluated for their COX-2 inhibitory potential. However, detailed, publicly available quantitative efficacy data (such as IC50 values) for this specific class of compounds is not prevalent in the current body of scientific literature. This scarcity of data prevents a direct and robust comparison with other, more extensively studied inhibitor classes.
Comparative Efficacy of Established COX-2 Inhibitor Scaffolds
In contrast to the limited data on this compound derivatives, a wealth of information is available for COX-2 inhibitors built upon other chemical frameworks. The diaryl heterocycle is a common and highly successful scaffold, with variations in the central heterocyclic ring system leading to distinct pharmacological properties. To provide a clear comparison, this guide focuses on three widely recognized selective COX-2 inhibitors, each representing a different chemical scaffold: Celecoxib (a diaryl pyrazole), Rofecoxib (a furanone derivative), and Etoricoxib (a pyridine derivative).
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory potency and selectivity of these benchmark COX-2 inhibitors against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, with lower values indicating greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of the inhibitor's preference for COX-2.
| Compound | Scaffold | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | Diaryl Pyrazole | 15 µM[1] | 40 nM (0.04 µM)[1] | 375 |
| Rofecoxib | Furanone | >15 µM[2] | 18 nM (0.018 µM)[2] | >833 |
| Etoricoxib | Pyridine | 116 µM[3] | 1.1 µM[3] | 105[4] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here are representative values from published studies.
Experimental Protocols
The quantitative data presented above are derived from standardized in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
In Vitro COX Inhibition Assay (Fluorometric or LC-MS/MS based)
This assay quantifies the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Principle: The COX enzyme converts a substrate, arachidonic acid, into prostaglandin H2 (PGH2). The peroxidase activity of COX then converts PGH2 to PGG2. The assay measures the amount of prostaglandin produced, and the reduction in its production in the presence of an inhibitor indicates the inhibitor's potency. Detection can be achieved fluorometrically by monitoring the appearance of an oxidized probe or by directly quantifying prostaglandin products like PGE2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher specificity and accuracy.[5]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes[6]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[5]
-
Heme (cofactor)[5]
-
Arachidonic acid (substrate)[5]
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
Detection system: Fluorometric plate reader or LC-MS/MS instrument[5][7]
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to a working concentration in the assay buffer.[6]
-
Reaction Mixture: In a 96-well plate, the assay buffer, heme, and the enzyme solution are combined.[5]
-
Inhibitor Addition: Serial dilutions of the test compound (and reference inhibitor) are added to the wells. A control well with no inhibitor is included to measure 100% enzyme activity.[7]
-
Pre-incubation: The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: The reaction is started by adding a solution of arachidonic acid to all wells.[5]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.[5]
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., HCl).[5]
-
Detection: The amount of prostaglandin produced is quantified. For LC-MS/MS, the samples are processed and injected for analysis. For fluorometric assays, the fluorescence is read using a plate reader.[5][7]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[5]
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.
Objective: To assess the in vivo efficacy of a test compound in reducing acute inflammation.
Principle: Subplantar injection of carrageenan, a seaweed extract, into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered test compound to reduce the extent of this swelling is a measure of its anti-inflammatory activity.[8]
Materials:
-
Wistar rats or Swiss mice[8]
-
1% Carrageenan solution in saline
-
Test compound formulated in a suitable vehicle (e.g., carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Pletismometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle only), a reference drug group, and one or more test compound groups at different doses.
-
Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured.
-
Drug Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.[8]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each animal.[8]
-
Measurement of Edema: The paw volume or thickness is measured at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[8]
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the measurement at each time point and the baseline measurement. The percentage of inhibition of edema for each treated group is calculated using the following formula:
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
The results demonstrate the dose-dependent anti-inflammatory effect of the test compound in a live model.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and processes involved in COX-2 inhibitor evaluation, the following diagrams are provided.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Caption: Generalized Workflow for COX-2 Inhibitor Discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance of Azo Dyes: 3-(Methylthio)aniline Versus Other Substituted Anilines
In the competitive landscape of dye manufacturing, the performance of dye precursors is a critical determinant of the final product's quality and applicability. This guide offers a comparative analysis of azo dyes derived from 3-(Methylthio)aniline against those synthesized from other common aniline derivatives. The assessment focuses on key performance indicators such as spectral properties, thermal stability, and fastness properties, providing valuable insights for researchers, scientists, and professionals in the field of dye and drug development.
Introduction to Aniline-Based Azo Dyes
Aniline and its derivatives are fundamental building blocks in the synthesis of azo dyes, which constitute the largest and most versatile class of commercial colorants. The general synthesis involves the diazotization of a primary aromatic amine, such as a substituted aniline, followed by a coupling reaction with a suitable coupling agent (e.g., a phenol or another aniline derivative). The substituent on the aniline ring plays a pivotal role in determining the final dye's color, intensity, and performance characteristics.
Synthesis and Spectral Properties
Generally, the electronic nature of the substituent on the aniline ring influences the spectral properties of the resulting azo dye. Electron-donating groups, such as the methylthio (-SCH3) group in the meta position, can affect the electron density of the aromatic system and, consequently, the energy of the π-π* transitions responsible for color. In contrast, electron-withdrawing groups, like the nitro (-NO2) group, often lead to a bathochromic (red) shift in the absorption maximum.
Comparative Performance Data
While a comprehensive, direct comparative study is lacking, we can infer potential performance differences based on general principles and data from studies on various aniline derivatives. The following tables summarize typical performance data for azo dyes derived from different anilines, though it is crucial to note that these are not from a single comparative study and experimental conditions may vary.
Table 1: Spectroscopic and Thermal Properties of Azo Dyes from Different Anilines
| Aniline Derivative | Typical Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) | Decomposition Temperature (°C) |
| This compound | N/A | N/A | N/A | N/A |
| p-Nitroaniline | Phenol | ~480 | High | Often > 250 |
| m-Nitroaniline | Phenol | ~470 | High | Often > 250 |
| o-Chloroaniline | Naphthol | ~490 | High | Variable |
| Aniline | Naphthol | ~482 | Moderate | Variable |
Note: Data for this compound is not available from direct comparative studies. The values for other anilines are representative and can vary based on the specific coupling component and solvent used.
Table 2: Fastness Properties of Azo Dyes from Different Anilines on Polyester Fabric
| Aniline Derivative | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| This compound | N/A | N/A | N/A |
| p-Nitroaniline | 4-5 | 4-5 | 4/4 |
| m-Nitroaniline | 4 | 4 | 4/3-4 |
| o-Chloroaniline | 3-4 | 4 | 4/3 |
| Aniline | 3 | 3-4 | 3-4/3 |
Note: Data for this compound is not available from direct comparative studies. Fastness ratings can vary depending on the dye concentration, fabric type, and testing methodology.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and evaluation of dye performance.
General Synthesis of Azo Dyes
The synthesis of azo dyes from aniline derivatives typically follows a two-step process: diazotization and coupling.
Diazotization:
-
Dissolve the substituted aniline (e.g., this compound) in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO2) to the aniline solution while maintaining the low temperature and stirring continuously.
-
The completion of the diazotization reaction can be checked using starch-iodide paper. The resulting diazonium salt solution is kept cold and used immediately in the coupling step.
Coupling:
-
Dissolve the coupling component (e.g., phenol, naphthol) in an alkaline solution (e.g., sodium hydroxide).
-
Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring, while maintaining a low temperature (0-5 °C).
-
The azo dye precipitates out of the solution.
-
Filter the crude dye, wash it with water to remove impurities, and then dry it.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Fastness Testing
Light Fastness: The light fastness of dyed fabrics is typically evaluated using a Xenon arc lamp apparatus according to standard methods like ISO 105-B02. The degree of fading is assessed by comparing the exposed sample with a set of blue wool standards.
Wash Fastness: Wash fastness is determined according to a standard procedure such as ISO 105-C06. A dyed fabric sample is washed with a standard soap solution under specified conditions of temperature and time. The change in color of the fabric and the staining of an adjacent undyed fabric are evaluated using grey scales.
Rubbing Fastness: Rubbing fastness is tested using a crockmeter according to a standard method like ISO 105-X12. The amount of color transferred to a standard white cotton cloth under dry and wet conditions is assessed using a grey scale for staining.
Visualizing the Workflow
The general workflow for synthesizing and evaluating the performance of aniline-based azo dyes can be visualized as follows:
Conclusion and Future Directions
Based on the available literature, a definitive comparative guide on the performance of azo dyes derived from this compound versus other anilines cannot be comprehensively compiled due to a lack of direct comparative experimental data. The methylthio group, being electron-donating, is expected to influence the dye's properties, but quantitative comparisons with dyes from anilines bearing electron-withdrawing or other substituents require further investigation.
Future research should focus on systematic studies where a series of azo dyes are synthesized from various substituted anilines, including this compound, and a common coupling component. These dyes should then be applied to different textile fibers under identical conditions and their performance, including color characteristics, dyeing behavior, and fastness properties, should be rigorously evaluated and compared. Such studies will provide invaluable data for the rational design of new azo dyes with tailored properties for specific applications.
side-by-side comparison of different synthetic routes to 3-(Methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of various synthetic routes to 3-(Methylthio)aniline, a key intermediate in the synthesis of various pharmaceuticals and other organic molecules. The information presented herein is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Introduction
This compound, also known as 3-aminothioanisole, is a valuable building block in organic synthesis. Its structure, featuring both an amino and a methylthio group, allows for a diverse range of chemical transformations, making it a crucial component in the preparation of biologically active compounds. This guide outlines and compares three primary synthetic strategies for its preparation: S-methylation of 3-aminothiophenol, reduction of 3-(methylthio)nitrobenzene, and a Sandmeyer-type reaction starting from 3-nitroaniline.
Synthetic Route Comparison
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Route Number | Synthetic Route | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | S-Methylation | 3-Aminothiophenol | Methyl iodide, Sodium hydroxide | Ethanol, Water | 30 minutes | 0 - Room Temp | ~95 |
| 2 | Reduction of Nitro Intermediate | 3-(Methylthio)nitrobenzene | Iron powder, Acetic acid | Ethanol, Water | 1 hour | Reflux | High (not specified) |
| 3 | Sandmeyer-Type Reaction | 3-Nitroaniline | Sodium nitrite, Hydrochloric acid, Sodium thiomethoxide | Water, Toluene | Not specified | 0 - 5 (diazotization) | High (not specified) |
Detailed Experimental Protocols
Route 1: S-Methylation of 3-Aminothiophenol
This route offers a direct and high-yielding approach to this compound. The procedure involves the selective methylation of the thiol group of 3-aminothiophenol.
Experimental Protocol:
A solution of 3-aminothiophenol (1 equivalent) in a mixture of ethanol and water is cooled to 0 °C. An aqueous solution of sodium hydroxide is added, followed by the dropwise addition of methyl iodide (1.1 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. After completion of the reaction, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield this compound. A reported yield for a similar S-methylation of 2-aminobenzenethiol is in the range of 86-92%.
Route 2: Reduction of 3-(Methylthio)nitrobenzene
This two-step route first involves the synthesis of the intermediate 3-(methylthio)nitrobenzene, which is subsequently reduced to the desired aniline.
Step 2a: Synthesis of 3-(Methylthio)nitrobenzene
A common method for the synthesis of 3-(methylthio)nitrobenzene involves the reaction of 3-nitrobenzenediazonium chloride with sodium thiomethoxide. This reaction is a modification of the Sandmeyer reaction.
Step 2b: Reduction of 3-(Methylthio)nitrobenzene
The nitro group of 3-(methylthio)nitrobenzene can be efficiently reduced to an amino group using various reducing agents. A common and effective method involves the use of iron powder in acetic acid.
Experimental Protocol:
To a suspension of 3-(methylthio)nitrobenzene (1 equivalent) in a mixture of ethanol and water, iron powder (excess) and glacial acetic acid are added. The mixture is heated to reflux for 1 hour. After the reaction is complete, the mixture is filtered to remove the iron residue. The filtrate is then basified, and the product is extracted with an organic solvent. The solvent is evaporated to give this compound. While a specific yield for this reaction was not found, reductions of aromatic nitro compounds with iron and acetic acid are generally known to proceed in high yields.[1]
Route 3: Sandmeyer-Type Reaction of 3-Nitroaniline
This route provides an alternative pathway to 3-(methylthio)nitrobenzene, the precursor for the final reduction step, starting from the readily available 3-nitroaniline. The key step is the diazotization of 3-nitroaniline followed by reaction with a methylthio source.
Experimental Protocol:
3-Nitroaniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of sodium thiomethoxide. The reaction mixture is stirred, and upon completion, the product, 3-(methylthio)nitrobenzene, is isolated. This intermediate is then reduced to this compound as described in Route 2. A continuous-flow process for this reaction has been reported to give the nitro intermediate in high yield.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route 1: S-Methylation of 3-Aminothiophenol.
Caption: Route 2: Reduction of 3-(Methylthio)nitrobenzene.
Caption: Route 3: Sandmeyer-Type reaction from 3-Nitroaniline.
Conclusion
The choice of the most appropriate synthetic route to this compound will depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired scale of the reaction, and safety considerations.
-
Route 1 (S-Methylation) is a highly efficient, one-step process that provides a high yield of the desired product under mild conditions. This makes it an attractive option for laboratory-scale synthesis.
-
Route 2 (Reduction) offers a reliable method, particularly if 3-(methylthio)nitrobenzene is readily available. The reduction step itself is typically high-yielding and uses common laboratory reagents.
-
Route 3 (Sandmeyer-Type Reaction) provides a viable alternative starting from the inexpensive and widely available 3-nitroaniline. While it involves an additional step to synthesize the nitro intermediate, it offers flexibility in terms of starting material.
Researchers are encouraged to carefully evaluate the experimental details and safety information for each route before implementation.
References
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 3-(Methylthio)aniline Derivatives in Drug Discovery
For researchers and drug development professionals, understanding a compound's metabolic stability is a critical early-stage checkpoint. This guide provides a comparative evaluation of the metabolic stability of drugs derived from 3-(Methylthio)aniline, offering insights into their potential liabilities and strategies for optimization. While direct, publicly available quantitative data on a wide range of this compound derivatives is limited, this guide synthesizes information on related aniline and thioether compounds to provide a robust predictive framework, supported by established experimental protocols.
The inclusion of the this compound scaffold in drug candidates presents a unique metabolic profile, influenced by both the aniline and the methylthio moieties. Anilines are known to be susceptible to metabolic enzymes, which can lead to rapid clearance and reduced efficacy.[1] Similarly, the sulfur atom in the methylthio group is a potential site for oxidation. This guide will delve into the expected metabolic pathways and compare the stability of this class of compounds with other aniline derivatives, providing valuable context for medicinal chemists.
Comparative Metabolic Stability Data
To contextualize the potential metabolic stability of this compound derivatives, the following table summarizes publicly available data for a range of other aniline-containing compounds. This data, primarily from in vitro liver microsome assays, serves as a surrogate for direct comparison and highlights the variability in metabolic stability within the broader class of aniline derivatives. Parameters such as half-life (t½) and intrinsic clearance (CLint) are key indicators of metabolic stability; a longer half-life and lower clearance rate are generally desirable characteristics.[2]
| Compound Class/Derivative | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| 2-Substituted Aniline Pyrimidine Derivative (17c) | Human Liver Microsomes | 53.1 | Not Reported | [3] |
| Aniline | Rat Liver Microsomes | Not Reported (slower elimination for 2,6-dimethylaniline) | Not Reported | [4] |
| Deuterated Tyrosine Kinase Inhibitor (IQS016-d5) | Rat Liver Microsomes | More stable than non-deuterated analog | Not Reported | [5] |
| General Anilines | In silico models | Not Applicable | Not Applicable (models predict metabolic fate) | [6] |
| Aminonorbornanes (Aniline Bioisosteres) | Rat and Human Liver Microsomes | Generally improved metabolic profiles compared to anilines | Not Reported | [7] |
This table is a representative summary and not an exhaustive list. The lack of standardized reporting across different studies makes direct numerical comparison challenging.
Key Metabolic Pathways and Bioisosteric Replacement Strategies
The metabolic fate of this compound derivatives is likely dictated by two primary pathways: oxidation of the aniline nitrogen and oxidation of the methylthio sulfur. Cytochrome P450 (CYP) enzymes are the main catalysts for these transformations.[8]
Aniline Metabolism: The amino group of the aniline ring is susceptible to N-oxidation and N-acetylation. These modifications can lead to the formation of reactive metabolites, which may contribute to toxicity.[7]
Methylthio Metabolism: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone. This process can significantly alter the physicochemical properties of the molecule and its pharmacological activity.
Given these potential metabolic liabilities, bioisosteric replacement is a common strategy to enhance metabolic stability.[1] This involves replacing the aniline or methylthio group with other functional groups that mimic their steric and electronic properties but are less prone to metabolic breakdown. For instance, replacing the aniline with a saturated ring system like an aminonorbornane has been shown to improve metabolic profiles.[7]
Visualizing Metabolic Processes
To aid in the understanding of the experimental evaluation and potential metabolic pathways, the following diagrams are provided.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a representative protocol for assessing metabolic stability using liver microsomes. This type of assay is a standard in vitro method for predicting in vivo hepatic clearance.[9][10]
1. Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and the test compound working solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound.
-
The final incubation mixture will typically contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile). The zero-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After quenching, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Disclaimer: The information provided in this guide is for educational and informational purposes only and is based on general principles of drug metabolism and publicly available data on related compounds. Specific metabolic stability data for novel this compound derivatives can only be obtained through direct experimental evaluation.
References
- 1. efsa.europa.eu [efsa.europa.eu]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glutathione depletion by aniline analogs in vitro associated with liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. bioivt.com [bioivt.com]
Navigating Beyond 3-(Methylthio)aniline: A Comparative Guide to Alternative Reagents in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision. 3-(Methylthio)aniline has served as a valuable reagent, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors. However, the inherent metabolic liabilities associated with the aniline moiety—namely, the potential for oxidative metabolism to form reactive, toxic species—have prompted a search for more robust alternatives. This guide provides an objective comparison of alternative reagents to this compound, focusing on electronically modified analogs and saturated bioisosteres, supported by experimental data to inform the rational design of safer and more effective drug candidates.
The primary concern with aniline-containing compounds is their susceptibility to metabolism by cytochrome P450 (CYP450) enzymes. This can lead to the formation of reactive intermediates, such as quinone-imines, which can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs). To mitigate this risk, two principal strategies have emerged: modification of the electronic properties of the aniline ring and replacement of the aromatic scaffold with a saturated, three-dimensional bioisostere.
This guide will explore two promising alternatives:
-
3-(Methylsulfonyl)aniline: An electronically modified analog where the methylthio group is oxidized to a methylsulfonyl group.
-
Saturated Aniline Bioisosteres: Specifically, 1-aminonorbornane derivatives, which replace the planar aniline ring with a rigid, saturated bicyclic system.
We will compare these alternatives to the parent this compound across key performance metrics, including synthetic accessibility, biological activity in the context of COX-2 inhibition, and metabolic stability.
Performance Comparison: this compound and Its Alternatives
The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that the data for biological activity and metabolic stability are often context-dependent and can vary based on the overall molecular structure. Where direct comparative studies are not available, data from representative examples are presented.
| Property | This compound | 3-(Methylsulfonyl)aniline | 1-Aminonorbornane Derivatives |
| Molecular Weight | 139.22 g/mol | 171.22 g/mol | Varies depending on substitution (e.g., 1-aminonorbornane is 111.19 g/mol ) |
| Boiling Point | 163-165 °C at 16 mmHg | Not readily available | Varies with substitution |
| Density | 1.13 g/mL at 25 °C | Not readily available | Varies with substitution |
| Key Features | Electron-donating methylthio group; susceptible to oxidation at both the sulfur and the aniline moiety. | Electron-withdrawing methylsulfonyl group; generally more stable to oxidation than the methylthio analog. | Saturated, rigid 3D structure; increased sp³ character; designed to be resistant to aromatic oxidative metabolism.[1] |
| Metabolic Liability | High: The aniline ring is prone to CYP450-mediated oxidation, and the methylthio group can be oxidized. | Moderate to Low: The methylsulfonyl group is generally metabolically stable, but the aniline ring can still be a site for metabolism, albeit potentially at a reduced rate. | Low: The saturated core is not susceptible to the same oxidative pathways as the aniline ring, leading to improved metabolic stability.[2][3] |
Table 1: Physicochemical and Metabolic Properties Comparison
| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |
| Derivatives of 4-(Methylsulfonyl)aniline | COX-2 | 0.07 - 0.52 | 217.1 - 508.6 | Celecoxib |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine series |
Table 2: Comparative Biological Activity (COX-2 Inhibition) Note: Direct comparative IC50 data for COX-2 inhibitors derived from this compound in the same structural series as the 4-(methylsulfonyl)aniline examples were not available in the reviewed literature. The data for 4-(methylsulfonyl)aniline derivatives demonstrate the potential for potent and selective COX-2 inhibition with this scaffold.
Experimental Protocols
Synthesis of 4-(Methylsulfonyl)aniline
A common route to 4-(methylsulfonyl)aniline involves the reduction of the corresponding nitro compound.
Protocol:
-
Hydrogenation of 1-methanesulfonyl-4-nitro-benzene: A solution of 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 ml) is hydrogenated over 10% Pd/C (100 mg) at atmospheric pressure.
-
The reaction is monitored until no further gas uptake is observed.
-
The reaction mixture is then filtered over celite and concentrated to give a residue.
-
The residue is recrystallized from ethanol to yield 4-methanesulphonyl-phenylamine. This protocol has been reported to yield the desired product in 65% yield.
General Protocol for Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.
Protocol:
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Liver microsomes (human or from other species) are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH regenerating system is prepared.[2][4]
-
Incubation: The test compound, liver microsomes, and buffer are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.[4]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[3]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Conclusion
The move away from metabolically labile moieties like anilines is a key trend in modern drug discovery. While this compound has proven utility, its alternatives offer compelling advantages. 3-(Methylsulfonyl)aniline provides an electronically distinct and potentially more stable option that can be readily synthesized. Saturated bioisosteres, such as 1-aminonorbornane derivatives, represent a more fundamental shift in chemical space, offering a three-dimensional, metabolically robust core that can mimic the spatial arrangement of the original aniline.
The choice of an alternative reagent will ultimately depend on the specific goals of a drug discovery program, including the desired biological activity, pharmacokinetic profile, and synthetic feasibility. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
literature review of the biological activities of methylthio-substituted anilines
A Comprehensive Review of the Biological Activities of Methylthio-Substituted Anilines
Methylthio-substituted anilines represent a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a methylthio (-SCH₃) group onto an aniline scaffold can modulate the molecule's physicochemical properties, influencing its biological activity. This guide provides a comparative overview of the reported anticancer, antimicrobial, and anti-inflammatory activities of various methylthio-substituted aniline derivatives, supported by available experimental data and methodologies.
Anticancer Activity
Certain methylthio-substituted aniline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.
A series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Among these, compounds 37 and 46 were identified as particularly potent.[1]
Table 1: Anticancer Activity of Selected Methylthio-Substituted Benzenesulfonamide Derivatives [1]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 37 | HCT-116 (Colon) | 36 |
| HeLa (Cervical) | 34 | |
| 46 | MCF-7 (Breast) | - |
Note: The IC₅₀ value for compound 46 against MCF-7 was not explicitly provided in the source.
The cytotoxic effect of these compounds is linked to their ability to induce apoptosis. This was confirmed through cytometric analysis of phosphatidylserine translocation, loss of mitochondrial membrane potential (Δψm), and activation of caspases in treated cancer cells.[1]
Experimental Protocols
MTT Assay for Cytotoxicity: [1]
-
Human cancer cell lines (HCT-116, HeLa, MCF-7) were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of the test compounds.
-
Following a 72-hour incubation period, MTT solution was added to each well.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
-
IC₅₀ values were calculated from dose-response curves.
Apoptosis Induction Analysis: [1]
-
Phosphatidylserine Translocation: Analyzed using Annexin V-FITC and propidium iodide staining followed by flow cytometry.
-
Mitochondrial Membrane Potential (Δψm): Assessed using the fluorescent dye JC-1 and flow cytometry.
-
Caspase Activity: Measured using caspase-3, -8, and -9 colorimetric assay kits.
Signaling Pathway
The induction of apoptosis by these compounds suggests an interference with key signaling pathways that regulate cell survival and death. The activation of caspases points towards the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Antimicrobial Activity
Methylthio-substituted anilines have also been investigated for their antimicrobial properties, particularly their antifungal activity. A notable example is a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones.[2]
Table 2: Antifungal Activity of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione Derivatives [2]
| Compound | Candida krusei MIC (µg/mL) | Candida albicans MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida glabrata MIC (µg/mL) |
| 4g | 0.8 | 3.1 | 3.1 | 6.3 |
| 4h | 1.6 | 3.1 | 3.1 | 6.3 |
| Fluconazole (Standard) | 25 | 25 | 25 | 25 |
Compounds 4g and 4h , which contain N-(4-bromo-2-methylphenyl)amino and N-(4-bromo-3-methylphenyl)amino substituents respectively, demonstrated significantly more potent antifungal activity than the standard drug fluconazole against all tested Candida species.[2]
Experimental Protocols
Synthesis of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones: [2]
-
6,7-dichloro-5,8-quinolinedione was reacted with various arylamines in the presence of Ce³⁺ via regioselective nucleophilic substitution.
-
The resulting intermediate was then treated with Na₂S and dimethylsulfate to introduce the methylthio group.
Antifungal Susceptibility Testing (Agar Streak Method): [2]
-
The test compounds were dissolved in a suitable solvent and incorporated into an agar medium at various concentrations.
-
The agar plates were then streaked with standardized suspensions of the fungal strains.
-
The plates were incubated under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Anti-inflammatory Activity
Derivatives of methylthio-substituted anilines have shown promise as anti-inflammatory agents. One area of investigation is their potential to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. 3-(Methylthio)aniline has been used as a starting material for the synthesis of such inhibitors.
Additionally, 4-alkylthio-o-anisidine derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Specifically, 4-propylthio-o-anisidine was found to inhibit the Arthus reaction in mice and suppress lipopolysaccharide-induced increases in plasma malondialdehyde, a marker of oxidative stress.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema: [4] This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
A pre-dose of the test compound is administered to the animals (typically rats or mice).
-
After a specific time, a solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection.
-
The percentage inhibition of edema by the test compound is calculated relative to a control group.
COX-2 Inhibition Assay: [5]
-
In Vitro Assay: The ability of the compounds to inhibit the activity of purified COX-2 enzyme is measured. This is often done by quantifying the production of prostaglandins from arachidonic acid.
-
Cell-Based Assay: The inhibition of COX-2 in a cellular context (e.g., in lipopolysaccharide-stimulated macrophages) is assessed by measuring the production of inflammatory mediators like prostaglandin E₂.
Signaling Pathway
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the cyclooxygenase (COX) pathway, particularly COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 can also impact downstream signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.[6]
Conclusion
Methylthio-substituted anilines are a versatile class of compounds with a range of biological activities. The available data indicates their potential as leads for the development of new anticancer, antifungal, and anti-inflammatory agents. Further research is warranted to explore the structure-activity relationships in more detail, optimize the potency and selectivity of these compounds, and fully elucidate their mechanisms of action and the signaling pathways involved. The detailed experimental protocols provided in the cited literature offer a solid foundation for future investigations in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antifungal evaluation of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of antioxidants, 4-alkylthio-o-anisidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 3-(Methylthio)aniline in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 3-(methylthio)aniline in the Buchwald-Hartwig amination reaction. Due to the limited availability of direct comparative studies featuring this compound in a broad range of named reactions, this guide focuses on a representative palladium-catalyzed C-N cross-coupling reaction to benchmark its reactivity against other substituted anilines. The data presented is compiled from literature sources and provides a baseline for researchers designing synthetic routes involving this versatile building block.
Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and functional materials.[1] The reactivity of anilines in this reaction is significantly influenced by the electronic and steric nature of their substituents.
To provide a clear comparison, we present data for the Buchwald-Hartwig amination of various substituted anilines with 1-bromo-4-chlorobenzene. The methylthio (-SMe) group in this compound is considered to be a weakly electron-donating group through resonance and weakly electron-withdrawing through induction. Its performance is compared against anilines with electron-donating, electron-withdrawing, and sterically hindering groups.
Table 1: Performance of Substituted Anilines in Buchwald-Hartwig Amination with 1-bromo-4-chlorobenzene
| Aniline Derivative | Substituent | Electronic Effect | Yield (%) | Reference |
| This compound | 3-SMe | Weakly Donating/Withdrawing | Data Not Available | - |
| Aniline | H | Neutral | 96 | [2] |
| 4-Methoxyaniline | 4-OMe | Strongly Donating | 95 | [3] |
| 4-Chloroaniline | 4-Cl | Withdrawing | 95 | [3] |
| 2,6-Dimethylaniline | 2,6-diMe | Donating/Sterically Hindered | Low to Moderate | [3] |
Note: While specific yield data for the Buchwald-Hartwig reaction of this compound with 1-bromo-4-chlorobenzene was not found in the reviewed literature, its reactivity is expected to be comparable to or slightly less than that of aniline due to the nuanced electronic effects of the methylthio group. Further experimental validation is recommended.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the palladium-catalyzed amination of an aryl bromide with an aniline derivative, based on established literature procedures.[2][3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aniline derivative followed by anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Logical Relationship of Catalyst System Components
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, the phosphine ligand, and the base. The choice of these components dictates the efficiency and scope of the reaction.
Diagram 2: Interdependence of Catalytic System Components
Caption: Relationship between the core components of the Buchwald-Hartwig catalytic system.
Conclusion
While direct, comprehensive benchmarking data for this compound across a wide array of named reactions remains to be fully explored in publicly available literature, this guide provides a foundational understanding of its expected performance in the context of the well-established Buchwald-Hartwig amination. The provided experimental protocol serves as a robust starting point for researchers to further investigate and optimize reactions involving this versatile aniline derivative. The electronic nature of the methylthio group suggests a reactivity profile that is valuable for fine-tuning electronic properties in target molecules, making it a compound of significant interest in drug discovery and materials science. Further experimental studies are encouraged to build a more comprehensive performance profile of this compound in various synthetic transformations.
References
Safety Operating Guide
Proper Disposal of 3-(Methylthio)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylthio)aniline, a compound frequently used in various research and development applications. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, may be harmful in contact with skin, and can cause skin, eye, and respiratory irritation.[1][2] The compound is also recognized as being harmful to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[1] Therefore, stringent safety protocols must be followed during its handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] If aerosols or mists are generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be worn.
Step-by-Step Disposal Protocol
The primary and most strongly recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[3] This ensures compliance with all local, state, and federal regulations.
1. Waste Segregation and Storage:
-
Isolate Waste: Immediately segregate waste this compound from other laboratory waste streams to prevent potentially hazardous reactions.
-
Designated Storage: Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[4]
-
Container Requirements: The waste container must be robust, chemically compatible with aromatic amines, and kept tightly sealed to prevent the release of vapors.[3][4]
2. Labeling:
-
Clear Identification: Clearly and securely label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (1783-81-9), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department or local regulations.
3. Arrange for Professional Disposal:
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[4]
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
4. Spill Management: In the event of a spill:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[1]
-
Alert Emergency Services: Notify your institution's emergency responders, providing the location and nature of the hazard.[1]
-
Containment: Prevent the spill from entering drains or waterways using sand, earth, or vermiculite.[1]
-
Collection: Collect recoverable product into labeled containers for disposal. Solid residues should also be collected and sealed in labeled drums.[1]
-
Decontamination: Wash the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before reuse.[1]
Important Considerations:
-
DO NOT discharge this compound into sewers or waterways.[1]
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| Boiling Point | 163-165 °C at 16 mmHg |
| Density | 1.13 g/mL at 25 °C |
| Refractive Index | n20/D 1.637 |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| CAS Number | 1783-81-9 |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(Methylthio)aniline
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-(Methylthio)aniline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile and Hazards
This compound (CAS No: 1783-81-9) is a combustible liquid that is harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[3] Inhalation of vapors or mists may cause respiratory irritation and can be damaging to health, with prolonged exposure potentially leading to headaches, nausea, and loss of consciousness.[3]
Quantitative Hazard Data
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H312: Toxic in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H9NS[1] |
| Molecular Weight | 139.22 g/mol |
| Boiling Point | 163-165 °C @ 16 mmHg |
| Density | 1.13 g/mL at 25 °C |
| Flash Point | >110 °C (>230 °F)[1] |
| Appearance | Colorless to light orange to yellow clear liquid |
| Odor | Unpleasant[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Safety goggles or faceshield[4] | OSHA 29 CFR 1910.133 or European Standard EN166[5] |
| Skin | Chemical-resistant gloves (Neoprene recommended), Overalls or lab coat, Safety footwear[3] | EN 374 (for gloves)[3] |
| Respiratory | Air-purifying respirator with organic vapor cartridge (and particulate filter if aerosols are generated)[6] | NIOSH/MSHA or European Standard EN 149 approved[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount for safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
-
Inspect all PPE for integrity before use.
-
Have spill control materials (e.g., sand, earth, vermiculite) readily available.[3]
2. Donning PPE:
-
Don a lab coat or overalls.
-
Put on safety footwear.
-
Wear chemical-resistant gloves (Neoprene is a suitable option). Ensure gloves are clean and dry before use.[3]
-
Wear safety goggles. If there is a splash risk, a face shield should also be worn.[4]
-
If working outside of a fume hood or if there is a risk of inhalation, wear a properly fitted respirator.
3. Handling the Chemical:
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.
-
Avoid generating mists or vapors.[2]
-
Keep containers tightly closed when not in use.[8]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[8]
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Carefully remove and decontaminate reusable PPE after use.
-
Contaminated disposable gloves should be replaced and disposed of as chemical waste.[3]
-
Contaminated clothing should be removed immediately and washed before reuse.[2]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the spill area and move upwind.[3]
-
Wear full protective clothing, including respiratory protection.[3]
-
Prevent the spill from entering drains or waterways.[3]
-
Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[3]
-
Collect the absorbed material into labeled containers for proper disposal.[3]
-
Decontaminate the spill area.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and flush the skin with running water and soap.[3] Seek medical attention if irritation occurs.[3]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
-
If inhaled: Remove the person from the contaminated area to fresh air.[3] If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
DO NOT discharge into sewers or waterways.[3]
-
Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. fishersci.com [fishersci.com]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
